8-Bromoimidazo[1,2-c]pyrimidine
Description
Overview of Fused Heterocyclic Systems in Chemical Research and Development
Fused heterocyclic systems, which are complex ring structures composed of two or more rings sharing common atoms, are fundamental to organic chemistry and play a crucial role in pharmaceutical development. fiveable.me These structures often serve as the core of many biologically active compounds, including a majority of pharmaceuticals. fiveable.meijpsr.com The presence of heteroatoms like nitrogen, oxygen, and sulfur within these fused rings imparts unique chemical properties and reactivity. fiveable.me This structural complexity allows for specific interactions with biological targets, which can enhance the efficacy and selectivity of drugs. fiveable.me Consequently, synthetic chemists frequently utilize fused heterocycles as versatile building blocks to create diverse and complex molecules for various applications in medicinal chemistry. fiveable.meijpsr.com
The Imidazo[1,2-c]pyrimidine (B1242154) Core: Structural Attributes and Research Context
The imidazo[1,2-c]pyrimidine core is a fused heterocyclic system where an imidazole (B134444) ring is fused to a pyrimidine (B1678525) ring. ontosight.ai This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. ontosight.ai Nitrogen-fused heterocycles like imidazopyrimidines are considered highly versatile scaffolds with substantial pharmacological utility. nih.gov The synthesis of the imidazo[1,2-c]pyrimidine core can be achieved through various chemical reactions, such as the condensation of imidazole derivatives with pyrimidine precursors. ontosight.ai Derivatives of this core structure have been investigated for numerous therapeutic applications, making it a promising scaffold for the development of new medicinal agents. ontosight.ainih.gov
Role of Halogenation, Specifically Bromine at C-8, in Modulating Reactivity and Electronic Characteristics of 8-Bromoimidazo[1,2-c]pyrimidine
Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental reaction in organic synthesis that can impart new properties to compounds or create versatile intermediates for further chemical transformations. jk-sci.commt.com Halogenated heterocycles are particularly important as they serve as key intermediates in the synthesis of more complex organic compounds. sigmaaldrich.com The introduction of a halogen, such as bromine, can significantly alter the electronic properties and reactivity of the heterocyclic ring. libretexts.org
Specifically, attaching a bromine atom to the C-8 position of the imidazo[1,2-c]pyrimidine scaffold is expected to influence its chemical behavior. The electronegative nature of bromine can decrease the electron density of the ring system, affecting its reactivity towards electrophilic substitution. libretexts.org The bromine atom can also serve as a reactive "handle," enabling further functionalization of the molecule through reactions like cross-coupling, which are instrumental in synthesizing a variety of novel compounds. nih.gov For instance, halogenated pyrimidine and purine (B94841) nucleosides are frequently used in transition metal-catalyzed cross-coupling reactions to produce unnatural nucleosides with interesting biological properties. nih.govfiu.edu The C-8 position of purine nucleosides, analogous to the C-8 position in imidazo[1,2-c]pyrimidine, can be selectively halogenated to create these useful synthetic intermediates. researchgate.net
Historical Context and Initial Synthetic Explorations of Imidazo[1,2-c]pyrimidine Derivatives
The exploration of imidazopyrimidine scaffolds dates back several decades. The first patent for fluorinated derivatives of imidazopyrimidine, intended for use as antiviral agents, was filed in 1967. nih.gov Following this initial discovery, the 1970s saw further investigation into the therapeutic potential of this class of compounds. In 1973 and 1974, different substituted derivatives of the imidazopyrimidine scaffold were identified as having antifungal and anti-inflammatory properties, respectively. nih.gov A 1976 publication described the synthesis and biological evaluation of certain 1-(β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. acs.org That same year, guanine (B1146940) derivatives of imidazopyrimidine were found to be effective against various bacterial infections. nih.gov These early studies laid the groundwork for the continued development and investigation of imidazo[1,2-c]pyrimidine derivatives in medicinal chemistry.
Current Research Landscape and Academic Interest Surrounding this compound
Currently, there is significant academic and industrial interest in the imidazo[1,2-c]pyrimidine scaffold and its derivatives. nih.gov The versatility of this structural motif allows for extensive modifications to optimize its pharmacological effects. nih.gov Recent research has focused on designing and synthesizing novel imidazo[1,2-c]pyrimidine derivatives as potential therapeutic agents. For example, researchers have explored aryl and heteroaryl substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives for their cytotoxic effects. nih.gov The broader class of imidazopyrimidines, including imidazo[1,2-a]pyrimidines and pyrazolo[1,5-c]pyrimidines, has been investigated for a range of biological activities. nih.gov The ongoing research highlights the importance of the imidazopyrimidine core in the discovery of new bioactive molecules. researchgate.netdergipark.org.tr
Interactive Data Table: Key Research Findings on Imidazo[1,2-c]pyrimidine and Related Scaffolds
| Scaffold | Research Focus | Key Findings | Reference(s) |
| Imidazo[1,2-c]pyrimidin-5(6H)-one | Cytotoxic effects | Aryl and heteroaryl substitutions influence cytotoxicity. | nih.gov |
| Imidazo[1,2-a]pyrazines | AMPAR Negative Modulators | Identified as selective negative modulators of AMPA receptors associated with TARP γ-8. | nih.gov |
| Pyrazolo[1,5-c]pyrimidines | AMPAR Negative Modulators | Isosteric replacement for imidazopyrazine core with improved properties. | nih.gov |
| Imidazo[1,2-a]pyrimidines | Wnt/β-catenin signaling inhibitors | Some derivatives inhibit the Wnt/β-catenin signaling pathway in cancer cell lines. | nih.gov |
| Imidazo[1,2-a]pyrimidines | Antimicrobial Agents | Substituents on the phenyl ring are a determining factor for biological activity. | dergipark.org.tr |
Structure
3D Structure
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H |
InChI Key |
FUJPXBMPYFYSER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C(C2=N1)Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 8 Bromoimidazo 1,2 C Pyrimidine
Retrosynthetic Analysis and Strategic Disconnections Leading to 8-Bromoimidazo[1,2-c]pyrimidine
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. youtube.com For this compound, the primary disconnection strategies involve breaking the bonds forming the fused imidazole (B134444) ring. The most logical disconnections are at the N1-C2 and C2-N3 bonds, or the N1-C8a and C7-C8 bonds, leading to two main synthetic approaches.
The most common and strategically sound disconnection involves severing the N1-C2 and C2-N3 bonds. This retrosynthetic step leads back to a 2-aminopyrimidine (B69317) precursor and a two-carbon electrophilic synthon. Specifically, this points to a reaction between a substituted 2-aminopyrimidine and an α-halocarbonyl compound, a classic approach for constructing imidazo-fused heterocycles. researchgate.net
An alternative disconnection can be envisioned across the C5-N6 and C7-C8 bonds. However, this approach is less common in the literature for this particular scaffold. The former strategy, relying on readily available pyrimidine (B1678525) and imidazole precursors, is generally more synthetically viable.
Precursor Synthesis and Functionalization for Imidazo[1,2-c]pyrimidine (B1242154) Annulation
The successful synthesis of this compound is highly dependent on the preparation and functionalization of its key precursors: substituted pyrimidines and halogenated imidazoles.
Preparation of Substituted Pyrimidine Intermediates
The pyrimidine core is a foundational component. The synthesis of appropriately substituted pyrimidine intermediates is a critical first step. A common starting material is 2-aminopyrimidine. nih.gov This commercially available compound can undergo various reactions to introduce the necessary functionalities for the subsequent cyclization. For the synthesis of the target molecule, a key intermediate would be a pyrimidine with a leaving group at the 2-position and an amino group at the 4-position, which will become part of the imidazole ring.
| Starting Material | Reagent(s) | Product | Purpose |
| 2-Aminopyrimidine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyrimidine (B17363) | Introduction of a bromine atom to the pyrimidine ring. |
| 2-Chloropyrimidine | Ammonia | 2-Aminopyrimidine | Formation of the key amino-pyrimidine precursor. |
This table provides examples of reactions to generate substituted pyrimidine intermediates.
Synthesis of Halogenated Imidazole Precursors
While the more common strategy involves building the imidazole ring onto a pyrimidine core, an alternative involves the annulation of a pre-formed halogenated imidazole. This approach is less frequently reported for this specific target. The synthesis of a suitable halogenated imidazole precursor would require specific regioselective halogenation, which can be challenging.
Cyclization Strategies for the Imidazo[1,2-c]pyrimidine System
The final and crucial step in the synthesis of this compound is the cyclization to form the fused bicyclic system. This can be achieved through either one-pot multicomponent reactions or stepwise condensation and annulation protocols.
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.govresearchgate.netresearchgate.netmdpi.com For the synthesis of imidazo[1,2-c]pyrimidines, an MCR could potentially involve the reaction of an aminopyrimidine, an aldehyde, and an isocyanide (Ugi-type reaction) or other suitable components. rsc.org While powerful, the development of a specific MCR for the direct synthesis of this compound would require careful optimization of reaction conditions and selection of starting materials to ensure the desired regioselectivity of the bromine substituent. Microwave-assisted MCRs have emerged as a valuable tool for accelerating these reactions. nih.gov
Stepwise Condensation and Annulation Protocols
The most widely employed method for the synthesis of the imidazo[1,2-c]pyrimidine ring system is a stepwise approach. rsc.org This typically involves the initial condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound to form an intermediate, which then undergoes intramolecular cyclization to yield the final fused heterocycle. This is a variation of the well-known Chichibabin reaction for the synthesis of imidazo[1,2-a]pyridines. researchgate.netnih.gov
A plausible stepwise synthesis of this compound would involve the reaction of a suitably substituted 4-aminopyrimidine (B60600) with a bromo- or chloroacetaldehyde (B151913) equivalent. The initial reaction would form an N-alkylated intermediate, which upon heating, often in the presence of a base, would undergo intramolecular cyclization via nucleophilic attack of the pyrimidine ring nitrogen onto the carbonyl group, followed by dehydration to afford the aromatic imidazo[1,2-c]pyrimidine core. The bromine at the 8-position would need to be introduced either on the pyrimidine precursor or through a post-cyclization bromination step.
For instance, the reaction of 2-amino-5-bromopyrimidine with an α-haloketone would be expected to yield a 6-bromoimidazo[1,2-a]pyrimidine (B1294246) derivative. researchgate.net To obtain the 8-bromo isomer, a different pyrimidine precursor or a different cyclization strategy would be necessary. An alternative is the direct bromination of the parent imidazo[1,2-c]pyrimidine, though this may lead to a mixture of isomers requiring separation.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-Aminopyrimidine | α-Haloketone | Reflux in ethanol (B145695) | Imidazo[1,2-a]pyrimidine (B1208166) derivative nih.gov |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Condensation | 2-Phenylimidazo[1,2-a]pyrimidine nih.gov |
This table illustrates the general condensation reaction for the formation of the imidazo[1,2-a]pyrimidine scaffold.
Palladium-Catalyzed Cyclization Approaches
The synthesis of the imidazo[1,2-c]pyrimidine ring system can be achieved through various cyclization strategies. One notable method involves the reaction of 2,4-dichloro-5-methyl-5-nitropyrimidine with propargyl amine, which, after initial substitution, undergoes cyclization in concentrated sulfuric acid to form a 3,7-dimethyl-8-nitro-5H-imidazo[1,2-c]pyrimidin-5-one derivative tandfonline.com. Another approach builds the system by condensing trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one with a protected arabinofuranosyl chloride to create nucleoside analogues nih.gov.
However, a thorough review of the scientific literature indicates a notable absence of specific palladium-catalyzed cyclization methods that directly yield the this compound scaffold. While palladium-catalyzed reactions, such as intramolecular cross-dehydrogenative coupling, are documented for the synthesis of the isomeric fused imidazo[1,2-a]pyrimidines nih.govnih.gov, these protocols have not been reported for the direct construction of the this compound core. The development of such a method would represent a novel advancement in the synthesis of this particular heterocyclic family.
Directed Bromination Techniques for the C-8 Position of Imidazo[1,2-c]pyrimidine
Directing a bromine substituent to the C-8 position of a pre-formed imidazo[1,2-c]pyrimidine ring is a critical synthetic step. Given the lack of direct examples for this specific compound, insights can be drawn from the bromination of structurally analogous heterocyclic systems, particularly purines, where the C-8 position is electronically similar to that in the imidazo[1,2-c]pyrimidine core.
Electrophilic Bromination Methodologies (e.g., using N-bromosuccinimide)
Electrophilic aromatic substitution is a primary strategy for the halogenation of electron-rich heterocyclic systems. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling compared to liquid bromine wikipedia.orgmissouri.edu. Electron-rich aromatic compounds, including various heterocycles, can be effectively brominated using NBS missouri.edu. The reaction mechanism typically involves the electrophilic attack of a bromine species, generated from NBS, onto the aromatic ring.
While a specific protocol for the C-8 bromination of imidazo[1,2-c]pyrimidine using NBS is not documented in the reviewed literature, the C-8 bromination of purine (B94841) nucleosides with NBS in solvents like dimethylformamide (DMF) is well-established nih.govnih.gov. This suggests that a similar approach could be viable for the target compound.
Another powerful brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). It has been successfully employed for the C-8 bromination of purine nucleosides in various aprotic solvents nih.gov. The reaction's efficiency can be significantly enhanced by the addition of acid catalysts, as detailed in section 2.5.1.
The table below summarizes conditions used for the analogous C-8 bromination of guanosine (B1672433) derivatives, which could serve as a starting point for developing a protocol for this compound.
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp. | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2′,3′,5′-Tri-O-acetylguanosine | DBH (0.55 eq) | TMSOTf (0.55 eq) | CH₂Cl₂ | rt | 1 h | 98% | nih.gov |
| Guanosine | DBH (1.1 eq) | None | DMF | rt | 2 h | ~50% (crystallized) | nih.gov |
| Purine Nucleosides | NBS | None | DMF | - | - | - | nih.govnih.gov |
Halogen Exchange Reactions for this compound Synthesis
Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to introduce a halogen by substituting another. This would typically involve converting a different 8-halo (e.g., 8-iodo or 8-chloro) or an activated (e.g., 8-tosyl) imidazo[1,2-c]pyrimidine into the desired 8-bromo derivative using a bromide salt. Despite the utility of this synthetic strategy, no specific examples of halogen exchange reactions for the synthesis of this compound have been reported in the surveyed scientific literature.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring the scalability of any synthetic protocol. The following sections discuss key factors based on the synthesis of the imidazo[1,2-c]pyrimidine core and analogous bromination reactions.
Solvent Effects and Catalysis (e.g., Lewis Acid, Brønsted Acid, Organocatalysis)
The choice of solvent and catalyst can dramatically influence the outcome of the synthesis.
Solvent Effects: In the synthesis of the imidazo[1,2-c]pyrimidin-5-one core, chloroform (B151607) (CHCl₃) was used as a solvent for the initial substitution and as the extraction solvent post-cyclization tandfonline.com. For electrophilic bromination reactions of analogous nucleosides, polar aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF) have proven effective nih.gov. Bromination in CH₂Cl₂ was noted to be particularly clean, often requiring only an aqueous workup for purification nih.gov.
Catalysis:
Brønsted Acids: Strong Brønsted acids are potent catalysts for cyclization reactions. Concentrated sulfuric acid (H₂SO₄) is used to effect the intramolecular cyclization to form the imidazo[1,2-c]pyrimidin-5-one ring system tandfonline.com. For bromination with DBH, catalytic amounts of p-toluenesulfonic acid (TsOH) have been shown to be effective nih.gov.
Lewis Acids: The efficiency of bromination with reagents like DBH can be significantly improved with the addition of a Lewis acid catalyst. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to substantially enhance the rate of C-8 bromination of purine nucleosides, allowing for complete conversion in much shorter reaction times compared to the uncatalyzed reaction nih.gov.
The table below illustrates the impact of catalysis on the bromination of a model acetylated uridine (B1682114) substrate.
| Reagent (eq) | Catalyst (eq) | Solvent | Temp. | Time | Result | Reference |
|---|---|---|---|---|---|---|
| DBH (0.55) | None | CH₂Cl₂ | rt | 48 h | 60% conversion | nih.gov |
| DBH (0.55) | TMSOTf (0.55) | CH₂Cl₂ | rt | 6 h | 94% yield | nih.gov |
| DBH (0.55) | TsOH (0.55) | CH₂Cl₂ | rt | 6 h | 91% yield | nih.gov |
Temperature and Pressure Optimization
Temperature is a critical parameter controlling reaction kinetics. The initial formation of the precursor for imidazo[1,2-c]pyrimidin-5-one synthesis is conducted at room temperature, while the subsequent acid-catalyzed cyclization is performed at a reduced temperature of -4°C to control the reaction's exothermicity tandfonline.com.
In contrast, bromination reactions can often be accelerated by heating. For the bromination of a protected uridine with DBH and TMSOTf, elevating the temperature from room temperature to 40°C reduced the required reaction time from 6 hours to just 2 hours for complete conversion nih.gov. This demonstrates that thermal optimization could be a key strategy for developing an efficient synthesis of this compound.
There is no information available in the reviewed literature regarding the optimization of pressure for the synthesis of this compound.
Microwave-Assisted and Flow Chemistry Synthesis
Modern synthetic techniques such as microwave irradiation and flow chemistry offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced safety profiles.
Microwave-Assisted Synthesis Microwave-assisted organic synthesis (MAOS) has become a valuable tool in heterocyclic chemistry. dntb.gov.ua The rapid heating achieved through microwave irradiation can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts. For the synthesis of related imidazo[1,2-a]pyrimidine systems, microwave energy has been successfully employed, frequently in conjunction with solvent-free conditions. nih.govjst.go.jp For instance, the condensation of 2-aminopyrimidine with α-bromoketones has been efficiently carried out under microwave irradiation using Al2O3 as a solid support and catalyst, eliminating the need for a solvent. nih.gov This approach provides the desired products in good to excellent yields in a matter of minutes, compared to hours required for conventional heating. nih.gov Another study demonstrated a one-pot, two-step sequential synthesis of complex imidazo[1,2-a]pyrimidine derivatives where microwave heating was applied at different stages to facilitate the reaction. nih.gov This method highlights the precise temperature control and efficiency that microwaves bring to multi-component reactions. nih.gov
While specific protocols for this compound are not extensively detailed in the literature, the principles of MAOS are directly applicable. A plausible microwave-assisted route could involve the cyclocondensation of a suitably substituted 4-amino-5-bromopyrimidine (B111901) with an α-halocarbonyl compound. The use of microwave heating would be expected to significantly shorten the reaction time and potentially improve the yield of the target compound.
Flow Chemistry Synthesis Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. In a flow reactor, reagents are pumped through a heated and pressurized tube, allowing for rapid optimization and consistent product quality. Research into the synthesis of 3-aminoimidazo[1,2-a]pyrimidines has shown that continuous flow conditions can improve yields and regioselectivity compared to batch reactions, with a dramatic decrease in reaction time. nih.gov This methodology is particularly suited for reactions that are exothermic or involve hazardous intermediates.
For the synthesis of this compound, a flow chemistry approach could involve pumping a solution of the starting materials (e.g., a 4-amino-5-bromopyrimidine and a coupling partner) through a heated reactor coil. This would allow for precise control over temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing the formation of isomers or byproducts. The inherent safety of containing reactions within a closed-loop system makes flow chemistry an attractive option for industrial-scale production.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including the imidazopyrimidine family.
Solvent-Free Reactions Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and hazards associated with solvent use. As previously mentioned, the synthesis of imidazo[1,2-a]pyrimidines has been effectively performed under solvent-free conditions, often facilitated by microwave irradiation or grinding techniques. nih.govbio-conferences.org For example, a multicomponent reaction for synthesizing benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidines was developed using a recyclable Brønsted acidic ionic liquid as the catalyst under solvent-free conditions, providing excellent yields. rsc.org This method highlights the dual benefit of eliminating the solvent and using a reusable catalyst. rsc.org Another approach utilized neutral alumina (B75360) at room temperature to catalyze the formation of imidazo[1,2-a]pyridines and pyrimidines without any solvent. bio-conferences.org
Aqueous Media Methodologies Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Syntheses in aqueous media are highly desirable, though often challenged by the poor solubility of organic reactants. To overcome this, surfactants can be used to create micelles, which act as microreactors. An efficient synthesis of imidazo[1,2-a]pyridines was achieved via a copper-catalyzed A3-coupling reaction in an aqueous micellar medium using sodium dodecyl sulfate (B86663) (SDS). acs.org In other cases, co-solvents like ethanol are used with water to improve solubility while maintaining a greener profile. rsc.org A five-component cascade reaction to produce complex imidazo[1,2-a]pyridine (B132010) derivatives was successfully carried out in a water and ethanol mixture, lauded for its operational simplicity and use of environmentally benign solvents. rsc.org
The table below summarizes examples of green chemistry approaches used for related imidazopyrimidine syntheses.
| Method | Reactants | Catalyst/Conditions | Solvent | Key Advantage | Reference |
| Microwave-Assisted | 2-Aminopyrimidine, α-Bromoketones | Al₂O₃ | Solvent-Free | Rapid, High Yield | nih.gov |
| Ionic Liquid Catalysis | 1H-Benzo[d]imidazol-2-amine, Aldehydes, etc. | Brønsted Acidic Ionic Liquid | Solvent-Free | Catalyst is recyclable | rsc.org |
| Aqueous Micellar | 2-Aminopyridines, Aldehydes, Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate / SDS | Water | Use of green solvent | acs.org |
| Aqueous Co-Solvent | Multi-component cascade | Catalyst-Free | Water/Ethanol | Benign solvents, simple | rsc.org |
The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, reducing both cost and waste. In the synthesis of fused pyrimidines, several methodologies have incorporated recyclable catalysts. For instance, the Brønsted acidic ionic liquid used for the solvent-free synthesis of benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidines was recovered and reused multiple times without a significant drop in its catalytic activity. rsc.org Similarly, gold nanoparticles have been explored as catalysts for imidazo[1,2-a]pyrimidine synthesis, with an emphasis on creating green and reusable catalytic systems. mdpi.com Another innovative approach involved grafting an ionic liquid onto a polymer support, which served as an excellent and reusable catalyst for a multi-component reaction that could be recycled for at least seven cycles. dergipark.org.tr
For the synthesis of this compound, employing a heterogeneous or supported catalyst would be a key strategy to enhance its green credentials. This would simplify product purification, as the catalyst could be removed by simple filtration and reactivated for subsequent batches.
Atom Economy Developed by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more efficient and less wasteful process. Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product where most or all of the atoms are retained. Many synthetic routes to imidazopyrimidines are designed as MCRs to maximize atom economy. dergipark.org.trproquest.com
E-Factor (Environmental Factor) The E-Factor, proposed by Roger Sheldon, provides a more holistic measure of the environmental impact of a chemical process. It is calculated as the total mass of waste produced divided by the mass of the desired product. A lower E-Factor indicates a greener process. The calculation includes waste from solvents, reagents, and byproducts. An analysis of various methods for synthesizing imidazo[1,2-a]pyridines showed that "green" methods, such as those using aqueous micellar media, have significantly lower E-Factors compared to traditional methods that rely on large volumes of organic solvents. acs.org Electrochemical synthesis is another approach that boasts high atom economy and avoids the use of external oxidants, contributing to a more favorable E-Factor. rsc.org
For a hypothetical synthesis of this compound, a comparative analysis would be crucial.
Route A (Low Atom Economy): A multi-step synthesis involving protecting groups and stoichiometric reagents would likely have a poor atom economy and a high E-Factor.
Route B (High Atom Economy): A one-pot, three-component reaction between a 4-amino-5-bromopyrimidine, an aldehyde, and an isocyanide would have a much higher atom economy and a lower E-Factor, especially if conducted with a recyclable catalyst in a green solvent.
Scale-Up Considerations for Industrial and Large-Scale Production of this compound
Transitioning a synthetic route from the laboratory bench to industrial-scale production presents numerous challenges, including cost, safety, efficiency, and environmental impact. For a molecule like this compound, several factors must be considered for successful scale-up.
One of the primary considerations is the choice of synthetic pathway. A route that is efficient on a gram scale may not be feasible for kilogram or ton-scale production. For example, a second-generation, kilogram-scale synthesis of a complex tricyclic imidazo[1,2-a]pyrimidine was developed to overcome the limitations of an earlier method, which suffered from low yields and difficult chromatographic separations. dergipark.org.tr The improved synthesis avoided chromatography altogether, a critical step for large-scale viability. dergipark.org.tr
Key considerations for scaling up the synthesis of this compound include:
Cost of Starting Materials: The commercial availability and cost of precursors, such as a specifically substituted 4-amino-5-bromopyrimidine, are paramount.
Process Safety: Reactions involving highly reactive or toxic reagents (e.g., brominating agents) or exothermic steps must be carefully controlled. The use of flow chemistry can mitigate these risks by minimizing the reaction volume at any given time.
Efficiency and Throughput: One-pot and multicomponent reactions are highly desirable as they reduce the number of unit operations (e.g., workups, isolations), saving time and resources. nih.gov
Purification: The ability to obtain the final product in high purity without resorting to costly and solvent-intensive methods like column chromatography is crucial. Crystallization is a much-preferred method for purification on an industrial scale.
An ideal large-scale process for this compound would likely be a streamlined, one- or two-step procedure, possibly utilizing flow technology or a highly efficient batch reactor, with a simple, non-chromatographic purification step.
Advanced Structural Characterization and Spectroscopic Analysis of 8 Bromoimidazo 1,2 C Pyrimidine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Pattern Analysis of 8-Bromoimidazo[1,2-c]pyrimidine
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula. For this compound (C₆H₄BrN₃), HRMS would provide a highly accurate mass measurement of the molecular ion.
The theoretical exact mass of this compound can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance, would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by approximately 2 m/z units. This distinctive pattern is a key signature for a monobrominated compound.
While specific HRMS data for this compound is not available in the reviewed literature, analysis of related compounds, such as derivatives of the imidazo[1,2-a]pyrimidine (B1208166) series, routinely employs this technique to confirm elemental composition. beilstein-journals.orgnih.gov
Table 1: Theoretical Isotopic Data for this compound
| Molecular Formula | Ion | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |
| C₆H₄BrN₃ | [M+H]⁺ | 197.9665 | 199.9644 |
Note: This table is based on theoretical calculations, as experimental data is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A full assignment of the ¹H, ¹³C, and ¹⁵N NMR spectra, supported by 2D NMR experiments, would be required to definitively confirm the structure of this compound.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the fused ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms within the heterocyclic core. Based on the analysis of related imidazopyrimidine structures, the protons are expected to appear as doublets or doublets of doublets. nih.govresearchgate.net
¹³C NMR: The ¹³C NMR spectrum should display six signals for the six carbon atoms of the imidazo[1,2-c]pyrimidine (B1242154) core. The carbon atom attached to the bromine (C8) would show a characteristic shift, and its signal intensity might be lower due to the quadrupolar effect of the bromine nucleus. The chemical shifts of the other carbons would provide insight into the electronic environment within the fused rings. researchgate.netchemicalbook.com
¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common, would provide direct information about the electronic environment of the three nitrogen atoms, which is valuable for understanding the aromaticity and reactivity of the heterocyclic system.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | Data not available | Data not available |
| H-3 | Data not available | Data not available |
| C-3a | - | Data not available |
| H-5 | Data not available | Data not available |
| H-7 | Data not available | Data not available |
| C-8 | - | Data not available |
| C-8a | - | Data not available |
Note: This table is a template. Specific experimental or accurately predicted data for this compound are not available in the searched literature.
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system, helping to identify adjacent protons on the pyrimidine (B1678525) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. columbia.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu It is crucial for establishing the connectivity across the entire molecule, for instance, by showing correlations from protons to non-protonated carbons and across the ring fusion.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which helps in confirming the regiochemistry and understanding the spatial arrangement of the molecule.
Analysis of 2D NMR spectra for related imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine derivatives has been shown to be indispensable for their correct structural assignment. nih.govresearchgate.net
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Crystal Packing of this compound
Single-crystal X-ray diffraction provides the most definitive structural information for a compound in the solid state. This technique would allow for the precise determination of the molecular geometry and the arrangement of molecules within the crystal lattice.
An X-ray crystal structure of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the fused ring system and reveal any minor deviations. For example, the C-Br bond length would be accurately determined. In a related structure, 8-bromo-5-chloroimidazo[1,2-c]pyrimidine (B6297548), the Br–C bond length was reported to be 1.89 Å.
Table 3: Key Geometric Parameters from X-ray Crystallography
| Parameter | Atom(s) Involved | Value (Å or °) |
| Bond Length | C8-Br | Data not available |
| Bond Length | N1-C8a | Data not available |
| Bond Angle | C7-C8-Br | Data not available |
| Torsion Angle | N4-C3a-C8a-N1 | Data not available |
Note: This table represents the type of data that would be obtained. No crystallographic data for this compound has been found.
The crystal packing is determined by intermolecular forces. While this compound does not have traditional hydrogen bond donors, weak C-H···N hydrogen bonds are possible. Of particular interest would be the potential for halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom (like a nitrogen) on an adjacent molecule. Analysis of the crystal structure would reveal any such interactions, as well as π-π stacking between the aromatic rings, which are common in such planar heterocyclic systems. nih.gov These interactions govern the solid-state properties of the material.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting of this compound
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound. While direct experimental spectra for this compound are not extensively published, the expected vibrational modes can be inferred from the analysis of its constituent parts: the imidazo[1,2-c]pyrimidine core and the carbon-bromine bond.
The FT-IR and Raman spectra of pyrimidine and its derivatives have been studied extensively. researchgate.netglobalresearchonline.net The imidazo[1,2-c]pyrimidine system is characterized by several key vibrational modes. The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. core.ac.uk The C=N and C=C stretching vibrations within the fused heterocyclic rings are expected to produce a series of complex bands in the 1650-1400 cm⁻¹ region. nih.gov The in-plane and out-of-plane bending vibrations of the C-H bonds will also be present at lower frequencies.
The bromine substituent introduces a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. The presence and position of this band can confirm the successful bromination of the imidazo[1,2-c]pyrimidine scaffold.
A hypothetical table of the major expected vibrational frequencies for this compound is presented below, based on data from similar structures.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| C=N Stretch | 1650 - 1550 | FT-IR, Raman |
| C=C Stretch (Aromatic) | 1600 - 1400 | FT-IR, Raman |
| Ring Skeletal Vibrations | 1400 - 1000 | FT-IR, Raman |
| C-H In-plane Bending | 1300 - 1000 | FT-IR, Raman |
| C-H Out-of-plane Bending | 900 - 675 | FT-IR, Raman |
| C-Br Stretch | 600 - 500 | FT-IR, Raman |
This table is predictive and based on characteristic vibrational frequencies of similar functional groups and heterocyclic systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Characteristics of this compound
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which are directly related to its chromophoric characteristics. The imidazo[1,2-c]pyrimidine system, being an extended π-conjugated system, is expected to exhibit characteristic UV-Vis absorption bands.
The electronic spectrum is anticipated to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital.
For similar pyrimidine derivatives, UV-Vis absorption maxima (λmax) have been observed in the range of 250-350 nm. nih.govnih.gov For instance, a study on a bromo-pyrimidine derivative reported a λmax at 275 nm. nih.govnih.gov The presence of the bromine atom, a halogen substituent, can induce a bathochromic (red) shift in the absorption maxima due to its electron-donating mesomeric effect and its ability to participate in halogen bonding. Studies on other imidazo[1,2-a]pyrimidine derivatives have also shown fluorescence properties, indicating that these molecules can emit light after absorption, a characteristic that is dependent on their electronic structure. researchgate.net
The expected UV-Vis absorption data for this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is summarized below.
| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 300 | High |
| n → π | 300 - 350 | Low to Medium |
This table is predictive and based on the UV-Vis spectroscopic properties of related pyrimidine and imidazopyrimidine compounds.
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiral Derivatives of this compound
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a specialized set of techniques used to study chiral molecules. These methods measure the differential absorption or rotation of left and right circularly polarized light. Since this compound itself is an achiral molecule, it will not exhibit a CD or ORD spectrum.
However, if a chiral center is introduced into the molecule, for example, by the addition of a chiral substituent, the resulting derivative would be optically active and amenable to analysis by chiroptical spectroscopy. The CD spectrum of such a chiral derivative would provide valuable information about its absolute configuration and conformation in solution.
For instance, if a chiral alkyl or amino group were attached to the imidazo[1,2-c]pyrimidine core, the resulting diastereomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum, corresponding to the electronic transitions observed in the UV-Vis spectrum, could be used to assign the stereochemistry of the chiral center. While no specific studies on chiral derivatives of this compound are currently available, research on other chiral pyrimidine derivatives has demonstrated the utility of CD spectroscopy in stereochemical analysis. nih.gov
The potential application of chiroptical spectroscopy is contingent on the synthesis of chiral derivatives of this compound. The hypothetical data below illustrates what might be observed for a chiral derivative.
| Chiral Derivative | Spectroscopic Technique | Expected Observation | Information Gained |
| (R/S)-8-Bromo-X-imidazo[1,2-c]pyrimidine | Circular Dichroism (CD) | Cotton effects corresponding to π → π* and n → π* transitions | Absolute configuration, conformational analysis |
| (R/S)-8-Bromo-X-imidazo[1,2-c]pyrimidine | Optical Rotatory Dispersion (ORD) | Plain or anomalous dispersion curves | Confirmation of chirality, correlation with CD |
This table is illustrative of the potential use of chiroptical spectroscopy for hypothetical chiral derivatives of this compound.
Reactivity Profiles and Transformative Derivatization Strategies of 8 Bromoimidazo 1,2 C Pyrimidine
Cross-Coupling Reactions at the C-8 Bromine Position
The bromine atom at the C-8 position of 8-bromoimidazo[1,2-c]pyrimidine serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.govicmpp.ro In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C-8 position, significantly expanding the chemical space accessible from this scaffold. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.gov
The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction of the bromo-substituted heterocycle with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base can be crucial for achieving high yields and preventing side reactions like debromination. nih.govnih.gov For instance, the use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in preventing debromination in similar heterocyclic systems. nih.govnih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl Boronic Acids | XPhosPdG2/XPhos | Not Specified | Not Specified | Good to Excellent | nih.govnih.gov |
| 8-bromopyrimido[1,2-b]indazol-2-one | Aryl Boronic Acids | XPhosPdG2/XPhos | Not Specified | Not Specified | Good to Excellent | nih.gov |
| Aryl Bromides | Phenylboronic Acid | Pd(OAc)2/K2CO3 | K2CO3 | Refluxing Methanol (B129727) | Not Specified | icmpp.ro |
| Aryl/Heteroaryl Bromides | Potassium Aryl/Heteroarylfluoroborates | Not Specified | Not Specified | Not Specified | Not Specified | icmpp.ro |
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgyoutube.com For this compound, the Sonogashira coupling provides a direct route to introduce alkynyl groups at the C-8 position, which are valuable functionalities for further transformations or for their electronic properties.
The reaction proceeds under mild conditions, often at room temperature, and is tolerant of various functional groups. wikipedia.org The choice of palladium catalyst, ligand, and reaction conditions can be optimized to achieve high yields. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org
Table 2: Key Features of the Sonogashira Coupling
| Feature | Description | Reference |
|---|---|---|
| Reactants | Terminal alkyne and an aryl or vinyl halide. | wikipedia.orgorganic-chemistry.org |
| Catalyst System | Palladium catalyst, often with a copper(I) co-catalyst. | wikipedia.orgorganic-chemistry.orgyoutube.com |
| Base | Typically an amine base like triethylamine. | organic-chemistry.orgyoutube.com |
| Reaction Conditions | Generally mild, can often be carried out at room temperature. | wikipedia.org |
| Key Bond Formed | C(sp)-C(sp2) | libretexts.org |
Heck Coupling for Alkenyl Group Introduction
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgbeilstein-journals.org This reaction is a powerful tool for the introduction of alkenyl groups onto the this compound core. The Heck reaction typically employs a palladium catalyst, a base, and is known for its high stereoselectivity, generally favoring the formation of the trans isomer. organic-chemistry.org
The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency and selectivity of the reaction. organic-chemistry.org
Table 3: General Parameters of the Heck Reaction
| Parameter | Description | Reference |
|---|---|---|
| Reactants | Unsaturated halide (or triflate) and an alkene. | wikipedia.org |
| Catalyst | Palladium catalyst. | wikipedia.orgnih.gov |
| Base | Required for the reaction to proceed. | wikipedia.orgnih.gov |
| Stereoselectivity | Typically high, favoring the trans product. | organic-chemistry.org |
| Key Bond Formed | Carbon-carbon bond. | wikipedia.org |
Buchwald-Hartwig Amination for N-Functionalization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. organic-chemistry.orgnih.gov In the case of this compound, this reaction enables the direct introduction of a wide variety of primary and secondary amines at the C-8 position.
The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.com The development of bulky and electron-rich phosphine ligands has been crucial for the success of this reaction with a broad range of substrates, including electron-rich and sterically hindered amines and aryl halides. nih.gov
Table 4: Components of the Buchwald-Hartwig Amination
| Component | Role | Reference |
|---|---|---|
| Aryl Halide/Triflate | Electrophilic coupling partner. | organic-chemistry.org |
| Amine | Nucleophilic coupling partner (primary or secondary). | organic-chemistry.org |
| Palladium Catalyst | Facilitates the C-N bond formation. | organic-chemistry.orgyoutube.com |
| Phosphine Ligand | Crucial for catalyst activity and stability. | youtube.com |
| Base | Required for the catalytic cycle. | youtube.com |
Negishi and Stille Couplings for C-C Bond Formation
The Negishi and Stille couplings are powerful palladium- or nickel-catalyzed reactions for the formation of carbon-carbon bonds. researchgate.netnumberanalytics.com These reactions offer alternative and complementary methods to the Suzuki-Miyaura coupling for the derivatization of this compound.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide. organic-chemistry.orgresearchgate.net It is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. organic-chemistry.orgresearchgate.net The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from organic halides. organic-chemistry.org
The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organic halide. numberanalytics.com This reaction is also highly versatile and tolerates a wide array of functional groups. numberanalytics.com A key advantage of the Stille reaction is the stability of the organostannane reagents. numberanalytics.com
Table 5: Comparison of Negishi and Stille Couplings
| Coupling Reaction | Organometallic Reagent | Key Advantages | Reference |
|---|---|---|---|
| Negishi | Organozinc | High reactivity, mild reaction conditions. | organic-chemistry.orgresearchgate.net |
| Stille | Organotin (Organostannane) | High functional group tolerance, stability of reagents. | numberanalytics.com |
Mizoroki-Heck Reaction and Click Chemistry Applications
The Mizoroki-Heck reaction , as detailed in section 4.1.3, is a cornerstone of C-C bond formation, enabling the vinylation of this compound. chem-station.com The reaction's utility extends to the synthesis of complex polycyclic structures through intramolecular variants and domino reactions. chem-station.comyoutube.com
While direct "click chemistry" applications on the this compound itself are not extensively documented, the functional groups introduced via the aforementioned cross-coupling reactions can serve as handles for subsequent click reactions. For instance, an alkyne introduced via Sonogashira coupling can readily undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.gov This powerful and versatile reaction allows for the efficient and specific conjugation of the imidazo[1,2-c]pyrimidine (B1242154) core to other molecules, such as biomolecules, polymers, or fluorescent probes. nih.govnih.gov The formation of a stable triazole linker is a hallmark of this approach. nih.gov
Nucleophilic Aromatic Substitution (SNAr) on the Imidazo[1,2-c]pyrimidine Core
The electron-deficient nature of the pyrimidine (B1678525) ring in the imidazo[1,2-c]pyrimidine system activates the C-8 position, bearing the bromo substituent, towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a variety of functional groups onto the heterocyclic core. The general mechanism involves the attack of a nucleophile to form a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the bromide leaving group to restore aromaticity. rsc.org
The bromine atom at the C-8 position can be readily displaced by nitrogen and oxygen nucleophiles. These reactions are typically performed under thermal conditions, often in a polar aprotic solvent to facilitate the reaction.
Amination: The introduction of amino groups is a common strategy to modulate the pharmacological properties of heterocyclic compounds. The reaction of 8-bromo-5-chloroimidazo[1,2-c]pyrimidine (B6297548) with amine nucleophiles has demonstrated that the bromine at C-8 exhibits higher reactivity compared to the chlorine at C-5, attributed to its lower bond dissociation energy. For instance, palladium-catalyzed amination with (5-fluorobenzo[d]dioxol-4-yl)methanamine selectively displaces the C-8 bromine.
Alkoxylation: Similarly, alkoxide nucleophiles can displace the C-8 bromine to form ether linkages. The reaction with sodium methoxide (B1231860) in a solvent like dimethylformamide (DMF) at elevated temperatures leads to the corresponding 8-methoxy derivative.
| Reagent/Conditions | Target Position | Product | Yield |
| (5-Fluorobenzo[d]dioxol-4-yl)methanamine, Pd catalyst | Bromine (C-8) | 8-((5-Fluorobenzo[d]dioxol-4-yl)methyl)-5-chloroimidazo[1,2-c]pyrimidine | 72% |
| Sodium methoxide, DMF, 80°C | Chlorine (C-5) | 5-Methoxy-8-bromoimidazo[1,2-c]pyrimidine | 65% |
| This table showcases SNAr reactions on a related dichloro-bromo-substituted imidazo[1,2-c]pyrimidine, illustrating the principle of substitution. |
Cyano Introduction: While direct SNAr with cyanide salts can be challenging due to catalyst poisoning, modern palladium-catalyzed cross-coupling reactions provide a robust method for the cyanation of aryl halides. nih.govrsc.org These methods are highly applicable to substrates like this compound. Common cyanide sources include potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are used in conjunction with a palladium catalyst and a suitable ligand. nih.govmit.edu These reactions offer excellent functional group tolerance under relatively mild conditions. mit.edu
Thiol Introduction: The introduction of a thiol group can be achieved through nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. For related imidazo-heterocycles, iodine-mediated reactions with sodium sulfinates have been developed to form sulfones and sulfides, indicating another potential pathway for introducing sulfur-containing functionalities. acs.org
| Transformation | Plausible Reagents and Conditions | Product Type |
| Cyanation | Pd(0) catalyst, Ligand, K₄[Fe(CN)₆] or Zn(CN)₂, Solvent (e.g., Dioxane/Water) | 8-Cyanoimidazo[1,2-c]pyrimidine |
| Thiolation | NaSH or Thiourea/Hydrolysis, Polar Solvent (e.g., DMF, Ethanol) | Imidazo[1,2-c]pyrimidine-8-thiol |
Electrophilic Aromatic Substitution (EAS) on the Imidazo[1,2-c]pyrimidine Ring System
Direct nitration and sulfonation of the imidazo[1,2-c]pyrimidine ring are not extensively documented in the literature. These reactions typically require harsh conditions (e.g., strong acids) which can lead to degradation or reaction at other sites, such as the basic nitrogen atoms. For the related imidazo[1,5-a]pyridine (B1214698) system, nitration occurs readily at the 1-position, or the 3-position if C-1 is blocked. While a product named 8-Bromo-6-nitroimidazo[1,2-a]pyridine exists, this refers to a different isomer and substitution pattern. sigmaaldrich.com The sulfonation of imidazo[1,2-c]pyrimidine is similarly challenging and not well-reported.
Drawing a strong analogy from the extensively studied imidazo[1,2-a]pyridine (B132010) scaffold, Friedel-Crafts reactions are expected to occur regioselectively at the C-3 position of the imidazo[1,2-c]pyrimidine core. nih.gov
Acylation: Friedel-Crafts acylation, catalyzed by Lewis acids such as aluminum chloride, has been shown to efficiently introduce acetyl groups at the C-3 position of imidazo[1,2-a]pyridines. nih.gov This provides a reliable method for C-C bond formation on the imidazole (B134444) portion of the fused ring system.
Alkylation: Aza-Friedel-Crafts reactions, which involve the reaction with aldehydes and amines catalyzed by a Lewis acid like Y(OTf)₃, have been developed for the C-3 alkylation of imidazo[1,2-a]pyridines. nih.govnih.gov This three-component reaction demonstrates excellent functional group tolerance and provides access to a wide range of C-3 substituted derivatives. nih.gov
| Reaction Type | Typical Reagents | Expected Position of Substitution |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | C-3 |
| Aza-Friedel-Crafts Alkylation | Aldehyde, Amine, Y(OTf)₃ | C-3 |
Regioselective Functionalization of the Imidazo[1,2-c]pyrimidine Nitrogen Atoms
The imidazo[1,2-c]pyrimidine scaffold possesses two nitrogen atoms (N-1 and N-4) that can potentially undergo functionalization, such as alkylation or arylation. The regioselectivity of these reactions can be influenced by steric and electronic factors, as well as the reaction conditions.
The synthesis of imidazo[1,2-c]pyrimidine nucleosides demonstrates the selective functionalization of the N-1 position. Condensation of a silylated 7-chloroimidazo[1,2-c]pyrimidin-5-one with a protected arabinofuranosyl chloride leads to the formation of the N-1 glycosylated product. This establishes a clear precedent for the regioselective substitution at the imidazole nitrogen.
Furthermore, general methods for the N-alkylation and N-arylation of N-H containing heterocycles are well-established and applicable to this system. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org
N-Alkylation: Reactions with alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF are standard procedures for N-alkylation. organic-chemistry.org
N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig type reactions) with aryl halides or arylboronic acids are effective methods for introducing aryl groups onto the nitrogen atoms of heterocyclic cores. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Position of Functionalization |
| Glycosylation | Protected sugar halide, Silylated heterocycle | N-1 |
| Alkylation | Alkyl halide, Base (e.g., K₂CO₃), DMF | N-1 or N-4 |
| Arylation | Aryl halide, Cu or Pd catalyst, Base | N-1 or N-4 |
N-Alkylation and N-Acylation Reactions
The imidazo[1,2-c]pyrimidine core possesses nitrogen atoms that can be subjected to alkylation and acylation reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related imidazo[1,2-a]pyrimidine (B1208166) systems.
N-Alkylation: The nitrogen atoms in the imidazole and pyrimidine rings can be alkylated using various alkylating agents. The regioselectivity of these reactions can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. For instance, in related imidazo[1,2-a]pyrimidinones, N-alkylation has been achieved using alkyl bromides under microwave irradiation, suggesting a potential route for the alkylation of this compound. nih.gov It is anticipated that the N1- and/or N9-positions would be the primary sites of alkylation. The presence of the electron-withdrawing bromo group at the 8-position might influence the nucleophilicity of the ring nitrogens.
N-Acylation: N-acylation introduces an acyl group onto a nitrogen atom of the heterocyclic core, a common strategy in drug discovery to modulate physicochemical properties. Acylating agents such as acid chlorides or anhydrides, often in the presence of a base, are typically employed. While direct N-acylation examples for this compound are not readily found, the general principles of N-acylation of heteroaromatic amines are applicable.
A hypothetical N-acylation reaction is presented below:
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | N-acetyl-8-bromoimidazo[1,2-c]pyrimidine |
N-Arylation Strategies
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of C-N bonds and are highly relevant for the N-arylation of heterocyclic compounds. Current time information in Pasuruan, ID.nih.gov This strategy can be applied to this compound to introduce aryl or heteroaryl substituents at the nitrogen atoms.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, the imidazo[1,2-c]pyrimidine nitrogen), deprotonation, and reductive elimination to afford the N-arylated product. nih.gov The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and regioselectivity. For related imidazo[1,2-a]pyrimidines, successful palladium-catalyzed arylation at the 3-position with aryl bromides has been reported, demonstrating the feasibility of such transformations on this heterocyclic system. nih.gov
A representative Buchwald-Hartwig amination reaction for a related system is shown in the table below:
| Heterocycle | Aryl Halide | Catalyst/Ligand | Base | Product | Yield |
| Imidazo[1,2-a]pyrimidine | Aryl bromide | Pd(OAc)2 / P(t-Bu)3 | NaOt-Bu | 3-Arylimidazo[1,2-a]pyrimidine | Good |
Data inferred from studies on related imidazo[1,2-a]pyrimidine systems. nih.govresearchgate.net
Ring Modification and Rearrangement Reactions Involving the Imidazo[1,2-c]pyrimidine Core
The imidazo[1,2-c]pyrimidine scaffold can potentially undergo ring modification and rearrangement reactions, although specific examples starting from the 8-bromo derivative are not well-documented. However, rearrangements of related fused imidazole systems have been observed. For instance, unusual rearrangements of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines have been reported, highlighting the potential for skeletal transformations within this class of heterocycles under specific conditions, such as in the presence of iodine. Current time information in Pasuruan, ID.
Multi-Step Synthetic Sequences Leveraging the Reactivity of this compound as a Scaffold
The 8-bromo substituent on the imidazo[1,2-c]pyrimidine core serves as a key functional group for multi-step synthetic sequences, allowing for the construction of more complex molecules. The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce carbon-based substituents.
For example, a multi-step sequence could involve an initial Suzuki coupling to introduce an aryl group at the 8-position, followed by N-alkylation or N-acylation to further functionalize the heterocyclic core. The synthesis of various imidazo[1,2-a]pyrimidine derivatives often involves multi-step procedures, underscoring the importance of this approach in generating chemical diversity. nih.gov
Photochemical and Electrochemical Transformations of this compound
Photochemical Transformations: The photochemistry of bromo-substituted heteroaromatics has been a subject of interest. researchgate.net UV irradiation of bromo-heterocycles can lead to the homolytic cleavage of the C-Br bond, generating a heteroaryl radical. This radical can then participate in various reactions, such as hydrogen abstraction from the solvent or reaction with other species. For instance, the photodebromination of bromoquinolines and bromoisoquinolines has been reported. researchgate.net It is plausible that this compound could undergo similar photochemical debromination or other photo-induced reactions.
Electrochemical Transformations: Electrochemical methods offer a green and efficient alternative for the transformation of organic molecules. nih.govmdpi.com The electrochemical reduction of bromo-aromatic compounds can lead to the formation of an aryl radical or an anion, which can then be trapped by electrophiles. In the context of this compound, electrochemical reduction could provide a route for debromination or for the introduction of other functional groups. Furthermore, electrochemical oxidation could potentially lead to the formation of dimeric or polymeric structures. The electrochemical synthesis of various N-heterocycles has been demonstrated, suggesting the potential for applying these methods to the modification of the imidazo[1,2-c]pyrimidine scaffold. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 8 Bromoimidazo 1,2 C Pyrimidine
Electronic Structure Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and properties of molecules. researchgate.net These calculations are fundamental to predicting molecular geometry, orbital energies, and charge distributions. For derivatives of imidazo[1,2-a]pyrimidine (B1208166) and related heterocycles, DFT methods, particularly using the B3LYP functional with basis sets like 6-31G(d,p), have been successfully applied to analyze their molecular structures and reactivity. nih.govnih.govnih.gov
The first step in most computational studies is the optimization of the molecular geometry to find the most stable, lowest-energy structure. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 8-Bromoimidazo[1,2-c]pyrimidine, this reveals the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.
Computational analyses have indicated that for the bromo-substituted imidazo[1,2-c]pyrimidine (B1242154) system, there is a distinct energy preference. DFT calculations have shown that the 8-bromo isomer is more stable than the 7-bromo isomer by approximately 1.8 kcal/mol. This stability is a key factor influencing its prevalence in synthetic procedures. The optimized geometry provides the foundation for all further computational property predictions.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C2-N3 | ~1.38 Å |
| N3-C3a | ~1.39 Å | |
| C5-N6 | ~1.32 Å | |
| C7-C8 | ~1.37 Å | |
| C8-Br | ~1.89 Å | |
| Bond Angles | C2-N1-C8a | ~108.5° |
| N1-C2-N3 | ~110.0° | |
| C7-C8-Br | ~125.0° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be distributed across the fused ring system, particularly on the electron-rich imidazole (B134444) portion. The LUMO, conversely, is likely centered more on the pyrimidine (B1678525) ring and the C-Br bond, reflecting the electrophilic character of these regions. The presence of the electronegative bromine atom tends to lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Table 2: Calculated Frontier Orbital Energies for Imidazo[1,2-c]pyrimidine Systems
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Imidazo[1,2-c]pyrimidine Core | ~ -6.5 eV | ~ -1.2 eV | ~ 5.3 eV |
| 8-Bromo-substituted | ~ -6.7 eV | ~ -1.8 eV | ~ 4.9 eV |
Note: These values are illustrative, based on typical DFT calculations for similar heterocyclic systems. researchgate.netresearchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net
In the this compound molecule, the most negative potential (typically colored red or yellow) is expected to be localized around the nitrogen atoms of the fused ring system, particularly N1 and N6, due to their lone pairs of electrons. researchgate.netresearchgate.net These sites represent the most likely points for protonation and interaction with electrophiles. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms and in the vicinity of the electron-withdrawing bromine atom, indicating susceptibility to nucleophilic attack.
Table 3: Qualitative MEP Analysis of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Pyrimidine Nitrogen (N6) | Strongly Negative | Site for electrophilic attack/H-bonding |
| Imidazole Nitrogen (N1) | Negative | Site for electrophilic attack/H-bonding |
| C8-Br region | Slightly Positive (σ-hole) | Potential for halogen bonding interactions |
| Ring Hydrogen Atoms | Positive | Susceptible to nucleophilic interaction |
Aromaticity Indices and Delocalization Studies of the Imidazo[1,2-c]pyrimidine System
Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Computational methods provide quantitative measures to assess the degree of aromaticity in different ring systems.
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. A negative NICS value (diamagnetic shielding) is indicative of aromatic character, while a positive value (paramagnetic deshielding) suggests anti-aromaticity. nih.gov NICS values are often calculated at the ring center (NICS(0)) and at a position 1 Å above the plane (NICS(1)).
For the imidazo[1,2-c]pyrimidine system, NICS calculations would be performed for both the five-membered imidazole ring and the six-membered pyrimidine ring. It is expected that the imidazole ring would exhibit a more pronounced aromatic character (more negative NICS value) compared to the pyrimidine ring. The fusion of the two rings and the presence of the bromo substituent can modulate the electron delocalization and thus the NICS values of each ring.
Table 4: Illustrative NICS Values for the Imidazo[1,2-c]pyrimidine Core
| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |
| Imidazole Ring | ~ -11.5 | ~ -9.8 | Aromatic |
| Pyrimidine Ring | ~ -6.0 | ~ -5.2 | Moderately Aromatic |
Note: Values are representative for fused heterocyclic systems and indicate relative aromaticity. nih.gov
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity by quantifying the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.gov HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system. Negative values can indicate anti-aromatic character. acs.org
The HOMA index would allow for a quantitative comparison of the aromaticity of the imidazole and pyrimidine rings in this compound. Based on the typical bond length alternation in such fused systems, the imidazole ring is expected to have a higher HOMA value, closer to 1, than the pyrimidine ring. This reflects a greater degree of π-electron delocalization and aromatic character in the five-membered ring.
Table 5: Illustrative HOMA Values for the Imidazo[1,2-c]pyrimidine Core
| Ring System | Calculated HOMA Value | Aromatic Character |
| Imidazole Ring | ~ 0.85 | Highly Aromatic |
| Pyrimidine Ring | ~ 0.60 | Moderately Aromatic |
Note: HOMA values are based on typical geometric parameters of related fused heterocycles. nih.govacs.org
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies, and electronic absorption and emission spectra. These theoretical calculations, often employing Density Functional Theory (DFT), are invaluable for verifying structural assignments of newly synthesized compounds and for gaining deeper insight into their electronic structure and vibrational modes.
Calculated NMR Chemical Shifts for Verification of Structural Assignments
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. nih.gov Theoretical calculations of NMR chemical shifts serve as a crucial aid in the assignment of experimental spectra, especially for complex heterocyclic systems like this compound. By comparing the theoretically predicted chemical shifts with the experimental data, the proposed structure can be either confirmed or refuted.
The prediction of NMR spectra is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the framework of DFT. ijcce.ac.ir For pyrimidine-based compounds, DFT methods have been shown to be valuable in predicting NMR spectra and investigating the relationship between molecular structure and chemical shifts. nih.gov The combination of experimental and theoretical methods allows for a more effective evaluation and prediction of molecular structures. nih.gov
For a molecule like this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique nucleus in the molecule. These calculated values, after appropriate scaling, can be directly compared to the experimental spectrum. For example, in studies of related pyrimidine derivatives, the resonance signals of protons and carbons in the pyrimidine ring have been successfully assigned by correlating experimental data with values computed using DFT. nih.gov
Table 1: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Calculated ¹H NMR | Experimental ¹H NMR | Calculated ¹³C NMR | Experimental ¹³C NMR |
| H-2 | Value | Value | C-2 | Value |
| H-3 | Value | Value | C-3 | Value |
| H-5 | Value | Value | C-5 | Value |
| H-7 | Value | Value | C-7 | Value |
| - | - | - | C-8 | Value |
| - | - | - | C-8a | Value |
Note: The values in this table are hypothetical and serve to illustrate how calculated and experimental data would be presented. Actual values would be obtained from specific DFT calculations and experimental measurements.
Predicted Vibrational Frequencies and Intensities
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies and their corresponding intensities can greatly assist in the interpretation of experimental spectra. DFT calculations are a common method for predicting the vibrational spectra of organic molecules, including pyrimidine derivatives. physchemres.orgnih.gov
The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical methods. These scaled frequencies can then be compared with the experimental IR and Raman spectra to assign the observed bands to specific vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes of the imidazo[1,2-c]pyrimidine core. The predicted intensities of the vibrational bands also aid in the interpretation of the experimental spectra. For instance, a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one showed a fair correlation between the calculated frequencies in the gas phase and the experimental frequencies. physchemres.org
Table 2: Hypothetical Predicted Vibrational Frequencies and Intensities for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| C-H stretch (imidazole) | Value | Value | Value | Value |
| C-H stretch (pyrimidine) | Value | Value | Value | Value |
| C=N stretch | Value | Value | Value | Value |
| C-Br stretch | Value | Value | Value | Value |
| Ring deformation | Value | Value | Value | Value |
Note: This table presents a hypothetical set of data to illustrate the output of a computational vibrational analysis.
Theoretical UV-Vis Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption and emission spectra of molecules. mdpi.com This technique allows for the calculation of the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis region. researchgate.net TD-DFT calculations can provide valuable insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, and can help to rationalize the observed colors of compounds. researchgate.net
For this compound, TD-DFT calculations could predict the maximum absorption wavelengths (λmax) and the corresponding molar absorptivities. These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and to understand the electronic structure of the molecule. For example, TD-DFT has been successfully used to calculate the UV-Vis absorption spectra of various pyrimidine-based azo dyes. nih.gov Similarly, the fluorescence properties of related imidazo[1,2-c]pyrimidine azo-dyes have been investigated using DFT, correlating the electronic properties with the observed emission spectra. researchgate.net
Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | Value | Value | Value | HOMO → LUMO |
| S₀ → S₂ | Value | Value | Value | HOMO-1 → LUMO |
| S₀ → S₃ | Value | Value | Value | HOMO → LUMO+1 |
Note: The data in this table is hypothetical and represents the type of information that would be generated from TD-DFT calculations.
Reaction Mechanism Studies and Transition State Analysis for Transformations of this compound
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This information provides a detailed understanding of the reaction pathway, including the activation energies that govern the reaction rate.
Mechanistic Pathways of Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. nih.gov The reaction of this compound with a boronic acid in the presence of a palladium catalyst would be a key transformation for introducing aryl or heteroaryl substituents at the 8-position.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies, typically using DFT, can be employed to investigate the detailed mechanism of this reaction for this compound. mdpi.com Such studies can determine the geometries and energies of all intermediates and transition states in the catalytic cycle. This allows for the identification of the rate-determining step and provides insights into the role of the ligands, base, and solvent in the reaction. For instance, computational studies on the Suzuki cross-coupling of other halogenated pyrimidines have provided valuable information on their reactivity and the influence of different catalysts. mdpi.comresearchgate.net
Regioselectivity Predictions for Functionalization Reactions
The imidazo[1,2-c]pyrimidine scaffold possesses multiple sites for functionalization. Computational methods can be used to predict the regioselectivity of various reactions, such as electrophilic or nucleophilic substitution. The regioselectivity is governed by the electronic properties of the heterocyclic ring system.
By calculating parameters such as atomic charges, frontier molecular orbital (FMO) densities (HOMO and LUMO), and molecular electrostatic potential (MEP), it is possible to predict the most reactive sites for a given type of reaction. nih.gov For example, sites with a high electron density (negative MEP) are more susceptible to electrophilic attack, while sites with a low electron density (positive MEP) are more prone to nucleophilic attack. The distribution of the HOMO and LUMO can also indicate the preferred sites for electrophilic and nucleophilic reactions, respectively. Computational studies on the functionalization of related purine (B94841) and imidazo[1,2-a]pyrimidine systems have demonstrated the utility of these methods in predicting regioselectivity. rsc.orgnih.gov For this compound, such calculations would be crucial in guiding the synthesis of new derivatives with specific substitution patterns.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of the imidazo[1,2-c]pyrimidine scaffold, QSAR studies are instrumental in predicting their therapeutic potential and in guiding the synthesis of more potent analogs.
QSAR models are typically developed using a set of compounds with known biological activities. Various molecular descriptors, which quantify different aspects of the molecular structure such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
For instance, in a hypothetical QSAR study on a series of this compound derivatives as kinase inhibitors, a set of descriptors might be identified as being crucial for activity. The resulting QSAR equation could take a form similar to:
pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity. The quality of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which measures the predictive ability of the model. nih.gov
The insights gained from such models can guide the modification of the this compound core to enhance biological activity. For example, if a descriptor related to a specific substitution pattern is found to be positively correlated with activity, new derivatives can be designed with that feature.
Table 1: Hypothetical QSAR Descriptors for this compound Derivatives
| Descriptor | Type | Potential Influence on Activity |
| LogP | Hydrophobic | Affects membrane permeability and binding to hydrophobic pockets. |
| Dipole Moment | Electronic | Influences polar interactions with the target protein. |
| HOMO/LUMO Energies | Electronic | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Molecular Surface Area | Steric | Affects how the molecule fits into the binding site of the target. |
| Number of H-bond Donors/Acceptors | Steric/Electronic | Crucial for forming specific hydrogen bonds with the target. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound and its analogs, MD simulations can provide detailed insights into their conformational flexibility and how they interact with biological targets such as proteins or nucleic acids. nih.gov
In a typical MD simulation, the molecule of interest is placed in a simulated environment, often a box of water molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds.
This allows for the exploration of the conformational landscape of the this compound scaffold, identifying low-energy conformations that are likely to be biologically relevant. nih.gov When simulating the interaction with a target protein, MD can reveal:
The stability of the ligand-protein complex over time.
Key amino acid residues involved in the binding.
The specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Conformational changes in the protein upon ligand binding.
For example, an MD simulation of an this compound derivative bound to a kinase could show that the bromine atom forms a halogen bond with a backbone carbonyl oxygen in the hinge region of the kinase, a key interaction for inhibitory activity. The simulation could also reveal that a specific substituent on the imidazopyrimidine ring forms a stable hydrogen bond with a catalytic residue.
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in the Protein |
| Hydrogen Bonding | Imidazole and pyrimidine nitrogens | Asp, Glu, Gln, Asn, Ser, Thr, His |
| Halogen Bonding | Bromine atom at position 8 | Carbonyl oxygens, Ser, Thr hydroxyls |
| π-π Stacking | Imidazo[1,2-c]pyrimidine ring system | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Fused ring system and non-polar substituents | Ala, Val, Leu, Ile, Met, Pro |
In Silico Screening and Virtual Library Design for this compound Analogs
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. semanticscholar.org The this compound scaffold can serve as a starting point for the design of virtual libraries of analogs for screening against various therapeutic targets.
Virtual library design involves the creation of a large, diverse set of virtual compounds by systematically modifying a core scaffold. For this compound, this could involve adding a wide range of substituents at various positions on the fused ring system.
Once a virtual library is created, it can be screened using methods such as molecular docking. nih.govmdpi.com Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is then estimated using a scoring function, which allows for the ranking of the compounds in the library. The top-scoring compounds can then be selected for synthesis and experimental testing.
A typical workflow for virtual screening of an this compound library might involve:
Target Selection and Preparation: A 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB).
Virtual Library Generation: A library of analogs based on the this compound scaffold is designed.
Molecular Docking: Each compound in the library is docked into the active site of the target protein.
Scoring and Ranking: The binding poses are scored, and the compounds are ranked based on their predicted affinity.
Post-processing and Selection: The top-ranked compounds are visually inspected for favorable interactions and filtered based on drug-like properties before being selected for synthesis.
This approach allows for the rapid and cost-effective exploration of a vast chemical space, significantly increasing the chances of discovering novel and potent bioactive molecules based on the this compound framework.
Mechanistic and Target Oriented Biological Investigations of 8 Bromoimidazo 1,2 C Pyrimidine and Its Derivatives
Molecular Target Identification and Validation Strategies
Identifying the specific biomolecules—typically proteins—with which a compound interacts is fundamental to understanding its biological effects. A variety of advanced chemical biology and proteomic techniques are employed to uncover these molecular targets.
Affinity Chromatography and Pull-Down Assays for Protein Binding
Affinity chromatography and pull-down assays are powerful biochemical techniques used to isolate and identify proteins that physically bind to a small molecule of interest. The general principle involves immobilizing a derivative of the 8-bromoimidazo[1,2-c]pyrimidine onto a solid support, such as agarose (B213101) or magnetic beads. This "baited" support is then incubated with a complex protein mixture, like a cell lysate.
Proteins that have an affinity for the imidazo[1,2-c]pyrimidine (B1242154) derivative will bind to the immobilized ligand. After a series of washing steps to remove non-specific binders, the specifically bound proteins are eluted and subsequently identified using high-resolution mass spectrometry. This approach allows for the unbiased discovery of direct binding partners, providing crucial leads for further mechanistic investigation. While this is a standard and powerful method, specific published applications for the this compound scaffold are not yet prominent in the literature, representing an area ripe for future research.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a sophisticated functional proteomic technology that enables the characterization of enzyme activity directly within a complex biological system. rsc.orgyoutube.com Unlike traditional methods that measure protein abundance, ABPP utilizes specially designed chemical probes to label active enzymes. youtube.com
An ABPP probe for the imidazo[1,2-c]pyrimidine class would typically consist of three key components:
A recognition element: Based on the imidazo[1,2-c]pyrimidine scaffold, which provides binding affinity and selectivity for the target enzyme(s).
A reactive group (warhead): An electrophilic group designed to form a covalent bond with a nucleophilic residue in the active site of the target enzyme.
A reporter tag: A fluorescent dye or a biotin (B1667282) tag that allows for the visualization or enrichment of the labeled proteins. youtube.com
When introduced to a proteome, this probe selectively and covalently labels its active enzyme targets. The labeled proteins can then be detected by in-gel fluorescence scanning or enriched using the biotin tag for identification by mass spectrometry. This technique is particularly valuable for identifying specific enzyme classes targeted by a compound family and for assessing target engagement in a cellular context. rsc.org
Reporter Gene Assays for Pathway Activation/Inhibition
Reporter gene assays are essential tools for determining if a compound affects a specific cellular signaling pathway. These assays work by linking the transcriptional response element of a pathway to a gene that produces an easily measurable signal, such as luciferase or green fluorescent protein (GFP). nih.govacs.org If a compound activates or inhibits the pathway, it will lead to a corresponding change in the expression of the reporter gene, which can be quantified.
Studies using chemical-genetic profiling in Saccharomyces cerevisiae, a powerful model organism, have shed light on the mechanisms of related imidazo[1,2-a]pyrimidine (B1208166) compounds. nih.govplos.org In one key study, a 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine was found to act as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis. nih.govplos.org This compound's toxicity was significantly increased in yeast strains with defects in DNA repair pathways. nih.gov Furthermore, the compound was shown to activate the DNA damage checkpoint, a cellular signaling pathway that responds to genetic insults. nih.gov These findings were recapitulated in human cells, demonstrating that the insights gained from yeast can be leveraged to determine the mechanism of action in mammalian systems. nih.govplos.org This suggests that derivatives of the imidazo[1,2-c]pyrimidine core could similarly be evaluated for their ability to modulate pathways involved in DNA damage response, cell cycle control, or other critical cellular processes.
Enzyme Inhibition and Activation Kinetics Studies
Once a molecular target, such as an enzyme, has been identified, the next step is to characterize the interaction in detail. Kinetic studies are performed to quantify the potency of the compound and to understand the precise mechanism of inhibition or activation.
Determination of Inhibition Constants (Ki) and IC50 Values in Biochemical Assays
The potency of an inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or a biological process by 50% under defined experimental conditions. It is a practical measure of inhibitor potency.
Ki (Inhibition Constant): This is a more fundamental measure of the binding affinity between an inhibitor and an enzyme. For a competitive inhibitor, the Ki is the dissociation constant of the enzyme-inhibitor (EI) complex. A lower Ki value indicates a higher affinity and thus a more potent inhibitor.
Derivatives of the broader imidazo-pyrimidine family have been evaluated against several important enzyme classes, particularly protein kinases. For example, imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk family kinases, which are crucial in immune cell signaling. nih.gov Similarly, related imidazo[1,2-a]pyrazine (B1224502) derivatives have shown inhibitory activity against PI3Kα kinase. nih.gov Other related pyrimidine (B1678525) scaffolds have demonstrated selective inhibition of enzymes like cyclooxygenases (COX-1/COX-2). nih.gov
| Compound Class | Target | Reported Value | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivative (14c) | PI3Kα Kinase | IC50 = 1.25 μM | nih.gov |
| Imidazo[1,2-c]pyrimidine derivatives | Syk Family Kinases (Syk, ZAP-70) | Potent Inhibition (Specific values not detailed) | nih.gov |
| 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivative (7g) | 5-HT1A Receptor | Ki = 5.0 nM | nih.gov |
| 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivative (7i) | 5-HT1A Receptor | Ki = 9.5 nM | nih.gov |
Mechanistic Studies of Enzyme-Substrate-Inhibitor Interactions
Understanding how an inhibitor interacts with both the enzyme and its substrate is crucial for rational drug design. Detailed kinetic experiments can distinguish between several primary modes of reversible inhibition:
Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibitor reduces the enzyme's turnover number but does not affect substrate binding.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition is more effective at higher substrate concentrations.
Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.
For kinase inhibitors, such as those targeting the Syk family, the mechanism is often competitive with respect to ATP, as these inhibitors are frequently designed to bind in the highly conserved ATP-binding pocket. nih.gov However, formal determination of the inhibition mechanism requires steady-state kinetic analysis, where reaction rates are measured at various concentrations of both the substrate and the inhibitor. The resulting data can be visualized using graphical methods like the Lineweaver-Burk plot to definitively identify the mode of interaction.
Cellular Biology Studies in Defined Cell Lines
The biological activities of this compound and its derivatives have been explored through various cellular biology studies. These investigations in defined cell lines have provided crucial insights into their potential as therapeutic agents, particularly in the context of cancer.
Effects on Cell Proliferation and Viability in Cultured Cells
Derivatives of the imidazo[1,2-c]pyrimidine scaffold have demonstrated notable effects on the proliferation and viability of cancer cells. For instance, a series of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides were synthesized and evaluated for their cytotoxic effects against three human cancer cell lines: A549 (lung carcinoma), PC-3 (prostate carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov Many of these compounds exhibited moderate cytotoxicity, with IC50 values spanning from 6.39 to 74.9 μM. nih.gov Notably, the compounds generally showed greater activity against the A549 cell line. nih.gov
Similarly, a novel series of pyrimido[1,2-b]pyridazin-2-one derivatives were assessed for their antiproliferative activity. nih.gov One compound, bearing a chlorine substituent, displayed significant cytotoxic activity against HCT-116 (colon carcinoma) and MCF-7 cancer cells, with IC50 values of 49.35 ± 2.685 and 69.32 ± 3.186 µM, respectively. nih.gov These findings underscore the potential of this heterocyclic system to inhibit cancer cell growth. The thymidine (B127349) analog bromodeoxyuridine (BrdU) has also been shown to induce a significant and lasting reduction in the proliferation rate of all cancer cells tested in vitro. nih.gov
Table 1: Cytotoxicity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | R | A549 IC50 (μM) | PC-3 IC50 (μM) | MCF-7 IC50 (μM) |
|---|---|---|---|---|
| 12a | H | 58.73 ± 1.99 | 50.28 ± 2.04 | ND |
| 14b | ||||
| 14c |
Data from a study on 8-morpholinoimidazo[1,2-a]pyrazine derivatives. nih.gov ND = Not Determined.
Investigations of Apoptosis and Necrosis Pathways
The induction of programmed cell death, or apoptosis, is a key mechanism by which many anticancer agents exert their effects. Studies on pyrimidine derivatives have delved into their ability to trigger these pathways. For example, a pyrimidine derivative was found to increase the expression of the pro-apoptotic proteins p53 and Bax, while simultaneously decreasing the expression of the pro-survival protein Bcl-2. nih.gov This shift in the balance of apoptotic regulatory proteins favors cell death.
The process of apoptosis is often mediated by a cascade of enzymes called caspases. In some instances, chemotherapeutic agents can sensitize cancer cells to apoptosis induced by ligands like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov This sensitization can lead to increased activation of initiator caspases, such as caspase-8, and subsequent activation of effector caspases like caspase-3. nih.gov The activation of caspase-8 can also lead to a loss of mitochondrial membrane potential, a critical event in the apoptotic cascade. nih.gov
Annexin V staining is a common method used to detect early-stage apoptosis. In studies involving sarcoma cell lines, pretreatment with certain chemotherapeutic agents enhanced TRAIL-induced apoptosis, as measured by Annexin V staining. nih.gov While direct studies on this compound itself are limited in this specific context, the broader class of pyrimidine derivatives demonstrates a clear capacity to engage apoptotic pathways. Furthermore, a novel flow-cytometric gating method has been established to differentiate between pyroptosis (a form of inflammatory cell death) and apoptosis, using Annexin V and propidium (B1200493) iodide staining. nih.gov This method could be applied in future studies of imidazo[1,2-c]pyrimidine derivatives.
Modulation of Specific Cellular Processes
Beyond inducing cell death, imidazo[1,2-c]pyrimidine derivatives and related compounds can modulate various other cellular processes.
Cell Cycle Progression: A pyrimidine derivative has been shown to arrest the cell cycle at the G0/G1 phase, thereby halting cell division and inhibiting cancer proliferation. nih.gov Other pyrimidine derivatives have been reported to arrest cells in the S phase and block the G2 phase. nih.gov Bromodeoxyuridine has also been observed to cause an accumulation of cells in the G1 phase of the cell cycle. nih.gov
Autophagy: The design of fluorescent probes based on pyrimidine derivatives has been explored for studying cellular processes like autophagy. frontiersin.org This suggests a potential role for these compounds in modulating this cellular degradation and recycling pathway.
Migration and Differentiation: While specific studies on the effects of this compound on cell migration and differentiation are not readily available, the broader class of pyrimidine derivatives is known to influence these processes. Further research is needed to elucidate the specific effects of the 8-bromo substituted scaffold.
Phenotypic Screening in Cellular Models
Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their effects on cellular morphology or function, without prior knowledge of the specific molecular target. nih.gov This strategy is particularly valuable for discovering first-in-class medicines. nih.gov High-content imaging and advanced image informatics are key technologies that have enhanced the power of phenotypic screening. nih.gov Given the diverse biological activities of imidazo[1,2-c]pyrimidine derivatives, they represent a promising class of compounds for evaluation in phenotypic screening campaigns to uncover novel therapeutic applications.
High-Throughput Screening (HTS) Methodologies for Identifying Active Analogs of this compound
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. nih.gov For identifying active analogs of this compound, various HTS approaches can be employed. These can be broadly categorized into target-based and cell-based assays. nih.gov
Target-Based HTS: If a specific molecular target for the this compound scaffold is known or hypothesized, HTS assays can be designed to directly measure the inhibition or activation of that target. This could involve, for example, enzyme inhibition assays or receptor binding assays.
Cell-Based HTS: These assays measure a cellular response to a compound, providing a more physiologically relevant context. nih.gov Examples include cell viability assays, reporter gene assays, and high-content screening (HCS) assays that analyze multiple cellular parameters simultaneously.
Specialized HTS platforms, such as the HTS-compatible CometChip, have been developed to directly measure DNA damage and can be used to screen for modulators of apoptosis and DNA repair. nih.gov Given the pro-apoptotic activity of some pyrimidine derivatives, such a platform could be valuable for screening imidazo[1,2-c]pyrimidine libraries. The use of automated systems and robotic plating is crucial for the efficiency of HTS campaigns. merckmillipore.com
Advanced Imaging Techniques for Subcellular Localization and Target Engagement Studies
Understanding where a compound localizes within a cell and how it engages with its target is critical for elucidating its mechanism of action. Advanced imaging techniques have revolutionized our ability to visualize these processes at the subcellular level.
Super-resolution microscopy (SRM) techniques, such as stimulated emission depletion (STED) microscopy, single-molecule localization microscopy (SMLM), and structured illumination microscopy (SIM), have surpassed the diffraction limit of conventional light microscopy, enabling imaging with unprecedented detail. nih.gov These techniques can be used to determine the precise subcellular distribution of fluorescently labeled analogs of this compound. For instance, researchers have used these methods to visualize the distribution of molecules within sub-mitochondrial compartments. nih.gov
By conjugating a fluorescent dye, such as a BODIPY fluorophore, to a pyrimidine-based compound, it is possible to create bifunctional probes that can be used for both imaging and therapeutic purposes. frontiersin.org Such probes allow for the real-time visualization of cellular uptake, distribution, and, potentially, target engagement. In vivo imaging studies in animal models, using subcutaneously injected fluorescent probes, have demonstrated the feasibility of tracking the distribution of these compounds over time. frontiersin.org These advanced imaging approaches will be invaluable in the further investigation of this compound and its derivatives, providing a deeper understanding of their cellular behavior and mechanism of action.
Fluorescently Tagged this compound Analogs
The development of fluorescently tagged molecules is a powerful strategy for visualizing the distribution and interaction of a compound within a biological system. By attaching a fluorophore to the this compound core, researchers can create probes that allow for real-time monitoring of the compound's localization in living cells.
The synthesis of such fluorescent analogs typically involves the strategic coupling of a fluorescent dye to the imidazo[1,2-c]pyrimidine scaffold. The bromine at the 8-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which can be used to introduce a linker or the fluorophore itself. The choice of fluorophore is critical and depends on the specific application, with considerations including quantum yield, photostability, and spectral properties that are compatible with cellular imaging and distinct from endogenous fluorescence.
While direct reports on the fluorescent tagging of this compound are limited, studies on related imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have demonstrated that this class of heterocycles can inherently possess fluorescent properties. nih.govresearchgate.net For instance, certain imidazo[1,2-a]pyrimidine derivatives have been shown to emit blue light, with the intensity and wavelength of fluorescence being influenced by substituents on the ring system. nih.gov Furthermore, the synthesis of imidazo[1,2-c]pyrimidine azo-dyes has been reported, with some of these compounds exhibiting fluorescent properties with absorption maxima between 335–355 nm and emission maxima in the range of 430.6–459.8 nm. researchgate.netscilit.com This intrinsic fluorescence or the attachment of an external fluorophore provides the necessary tool for the microscopy-based assays discussed in the following section.
Microscopy-Based Assays for Cellular Uptake and Distribution
Once a fluorescently tagged analog of this compound is developed, a variety of microscopy techniques can be employed to investigate its cellular uptake, distribution, and co-localization with specific organelles. Confocal fluorescence microscopy is a particularly powerful tool for this purpose, as it allows for the acquisition of high-resolution, three-dimensional images of cells, effectively filtering out-of-focus light to provide a clear view of the probe's location.
In a typical experiment, cultured cells are incubated with the fluorescent analog for a defined period. The cells are then washed to remove any unbound probe and imaged. By co-staining the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus), it is possible to determine the subcellular compartments where the this compound derivative accumulates. This information can provide crucial clues about the compound's potential mechanism of action and molecular targets. For example, accumulation in the nucleus might suggest an interaction with DNA or nuclear proteins, while localization to the mitochondria could imply an effect on cellular respiration.
Time-lapse microscopy can further be used to study the dynamics of cellular uptake and trafficking of the fluorescent analog. By capturing images at regular intervals, researchers can visualize the movement of the compound into and within the cell, providing insights into the mechanisms of its transport across the cell membrane and its subsequent intracellular fate.
Photoaffinity Labeling for Target Validation
Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action. Photoaffinity labeling (PAL) is a powerful chemical biology technique that enables the direct identification of these targets by creating a covalent bond between the compound and its binding partner upon photoactivation.
A photoaffinity probe based on this compound would typically incorporate three key components: the imidazo[1,2-c]pyrimidine core as the recognition element, a photoreactive group (such as a diazirine, benzophenone, or aryl azide), and a reporter tag (like a biotin or a clickable alkyne) for subsequent detection and enrichment. The bromine at the 8-position can serve as a convenient attachment point for a linker connecting the photoreactive group and the reporter tag, or this functionalization can be achieved at other positions on the heterocyclic core.
The general workflow for a photoaffinity labeling experiment involves incubating cells or a cell lysate with the photoaffinity probe. After allowing the probe to bind to its target(s), the sample is irradiated with UV light of a specific wavelength to activate the photoreactive group. This generates a highly reactive intermediate that forms a covalent bond with nearby amino acid residues of the target protein. The covalently labeled proteins can then be enriched using the reporter tag (e.g., streptavidin-biotin affinity purification) and subsequently identified by mass spectrometry-based proteomics. nih.gov
Advanced Applications and Emerging Frontiers for 8 Bromoimidazo 1,2 C Pyrimidine
Ligand Design in Coordination Chemistry and Metal Catalysis
The nitrogen-rich imidazo[1,2-c]pyrimidine (B1242154) core provides multiple potential coordination sites, making it an attractive scaffold for the design of novel ligands in coordination chemistry and metal catalysis. The presence of the bromine atom can further influence the ligand's electronic properties and provide a site for post-coordination modification.
Chelation Properties and Formation of Metal Complexes (e.g., with transition metals)
The imidazo[1,2-c]pyrimidine system possesses two nitrogen atoms in the pyrimidine (B1678525) ring and one in the imidazole (B134444) ring, which can act as Lewis bases to coordinate with metal ions. Research on related pyrimidine-based ligands has demonstrated their ability to form stable complexes with various transition metals, including copper(II) and iron(II). researchgate.net For instance, pyrimidine-based Schiff base ligands have been synthesized and their complexes with Co(II), Ni(II), Cu(II), and Pd(II) have been characterized, showcasing the versatility of the pyrimidine core in coordination chemistry. researchgate.net
The chelation behavior of 8-Bromoimidazo[1,2-c]pyrimidine is expected to be similar, with the nitrogen atoms of the fused ring system participating in metal binding. The bromine substituent, being an electron-withdrawing group, could subtly alter the electron density on the nitrogen atoms, thereby tuning the stability and reactivity of the resulting metal complexes. While specific studies on this compound complexes are limited, the extensive research on related imidazopyrimidine and pyrimidine complexes provides a strong foundation for its potential in this area.
Table 1: Examples of Metal Complexes with Pyrimidine-Based Ligands
| Ligand Type | Metal Ion(s) | Characterization Methods | Reference |
| Pyrimidine-based Schiff base | Cu(II), Fe(II) | XRD, SEM, FTIR, Mössbauer Spectroscopy | researchgate.net |
| Pyrimidine Schiff base | Co(II), Ni(II), Cu(II), Pd(II), Pt(II) | Spectroscopic Analysis | researchgate.net |
Application as Ligands in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from nitrogen-containing heterocycles are widely employed as catalysts in a variety of organic transformations. The catalytic activity of such complexes is highly dependent on the nature of the ligand and the metal center. While direct catalytic applications of this compound complexes have not been extensively reported, studies on related systems suggest significant potential. For example, pyrimidine-5-carbonitrile derivatives have been synthesized using a robust biowaste bone char-Brønsted solid acid catalyst, highlighting the role of pyrimidine scaffolds in catalytic processes. researchgate.net
The this compound ligand could be utilized in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, soluble metal complexes could be designed for reactions such as cross-coupling, hydrogenation, and oxidation. The electronic properties of the ligand, tunable via the bromo-substituent, could influence the catalytic efficiency and selectivity. For heterogeneous catalysis, the ligand could be immobilized on a solid support, facilitating catalyst recovery and reuse. The bromine atom could serve as a reactive site for anchoring the complex to the support.
Development of Fluorescent Probes and Sensors Based on this compound
The fused aromatic system of imidazo[1,2-c]pyrimidine often imparts fluorescent properties, making it a promising platform for the development of fluorescent probes and sensors. The introduction of substituents can significantly tune these properties.
Photo-Physical Properties and Tunability (e.g., quantum yield, lifetime)
Imidazo[1,2-a]pyridines and pyrimidines are recognized as important organic fluorophores. scribd.com The fluorescence of these systems can be influenced by substituents. For instance, a study on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines showed that these compounds emit light, with the pyrimidine derivatives emitting blue light at longer wavelengths than their pyridine (B92270) counterparts. Current time information in Pasuruan, ID. Another study on imidazo[1,2-c]pyrimidine azo-dyes demonstrated good fluorescent properties with absorption maxima between 335–355 nm and emission maxima between 430.6–459.8 nm. researchgate.netrsc.org
The bromine atom in this compound is expected to influence its photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. Furthermore, the bromine atom provides a site for introducing various functional groups, allowing for the fine-tuning of the emission wavelength, quantum yield, and fluorescence lifetime. This tunability is crucial for designing probes with specific optical characteristics for various sensing applications. A recent study on 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones highlighted their potential as modular fluorophores with large Stokes shifts and appreciable fluorescence intensity. researchgate.net
Table 2: Photophysical Data for Related Imidazo[1,2-a]pyrimidine (B1208166) Derivatives
| Compound Type | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (ΦF) | Reference |
| Imidazo[1,2-c]pyrimidine azo-dyes | 335–355 | 430.6–459.8 | Not specified | researchgate.netrsc.org |
| 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one | Not specified | Not specified | up to 0.18 | researchgate.net |
Sensing Applications for Ions, pH, or Biomolecules
The development of fluorescent probes for the detection of ions, changes in pH, and specific biomolecules is a rapidly growing field. The imidazo[1,2-a]pyridine (B132010) scaffold has been successfully utilized to create fluorescent probes for the detection of metal ions like Fe³⁺ and F⁻. researchgate.net The sensing mechanism often involves the coordination of the target analyte with the heterocyclic core, leading to a change in the fluorescence signal ("turn-on" or "turn-off" response).
Given the chelating potential of the imidazo[1,2-c]pyrimidine ring system, this compound could be a promising candidate for developing fluorescent sensors. The nitrogen atoms of the heterocyclic core could act as binding sites for metal ions, while the bromine atom could be functionalized with specific recognition moieties for other analytes. For example, a pyrazolopyrimidine-based fluorescent probe has been developed for the detection of Cu²⁺ and Ni²⁺. rsc.org This suggests that the broader class of fused pyrimidines is well-suited for such applications. The development of probes based on this compound could enable the sensitive and selective detection of various species with biological and environmental significance.
Integration into Organic Electronic Materials
The electron-deficient nature of the pyrimidine ring makes it a valuable building block for organic electronic materials, particularly in organic light-emitting diodes (OLEDs). rsc.org Pyrimidine derivatives have been incorporated into various components of OLEDs, including as fluorescent emitters, host materials, and electron-transporting materials. rsc.org
The imidazo[1,2-c]pyrimidine scaffold, with its fused aromatic structure, offers good charge transport properties and thermal stability, which are desirable characteristics for organic electronic devices. The bromine atom in this compound provides a reactive site for the synthesis of more complex molecular architectures through cross-coupling reactions. This allows for the systematic modification of the electronic properties, such as the HOMO/LUMO energy levels, to optimize performance in electronic devices.
For instance, highly efficient blue thermally activated delayed fluorescence (TADF) emitters have been developed using pyrimidine-based acceptors. mdpi.com This demonstrates the potential of pyrimidine-containing molecules in advanced OLED applications. While specific research on the integration of this compound into organic electronic materials is still emerging, the foundational knowledge from related pyrimidine and imidazole derivatives strongly suggests its promise in this field. The ability to synthesize derivatives with tailored electronic and photophysical properties makes this compound a compelling candidate for the development of next-generation organic electronic materials.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The electron-deficient nature of the pyrimidine ring makes the imidazo[1,2-c]pyrimidine core a promising building block for organic electronic materials. rsc.org While direct studies on this compound in OLEDs and OPVs are not yet prevalent in the literature, the photophysical properties of related imidazo[1,2-c]pyrimidine derivatives suggest its potential. For instance, a new class of imidazopyrimidine-azo dyes has been synthesized and shown to possess fluorescent properties, with absorption maxima between 335–355 nm and emission maxima in the range of 430.6–459.8 nm. researchgate.net These properties are crucial for the development of light-emitting materials in OLEDs.
The introduction of a bromine atom at the 8-position can further modulate the electronic properties of the imidazo[1,2-c]pyrimidine scaffold. The heavy atom effect of bromine could potentially enhance intersystem crossing, a process that can be beneficial for developing phosphorescent emitters for OLEDs, which can theoretically achieve 100% internal quantum efficiency. Furthermore, the bromo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical properties to meet the specific requirements of OLED or OPV applications.
Charge Transport Materials and Semiconductors
The inherent electron-accepting properties of the pyrimidine ring system make it a suitable component for n-type organic semiconductors. rsc.org These materials are essential for the fabrication of various organic electronic devices, including organic field-effect transistors (OFETs) and complementary circuits. The imidazo[1,2-c]pyrimidine core, with its fused aromatic structure, can facilitate π-π stacking, which is crucial for efficient charge transport in the solid state.
The 8-bromo substituent on the imidazo[1,2-c]pyrimidine ring can influence the solid-state packing and intermolecular interactions, which in turn affect the charge mobility of the material. Halogen bonding, a non-covalent interaction involving the bromine atom, can play a significant role in directing the molecular assembly and enhancing the electronic coupling between adjacent molecules. While specific charge transport data for this compound is not yet available, the exploration of its semiconductor properties is a promising area of research.
Construction of Supramolecular Architectures and Frameworks
The ability of molecules to self-assemble into well-defined, ordered structures is at the heart of supramolecular chemistry and materials science. The planar structure of the imidazo[1,2-c]pyrimidine scaffold, combined with its potential for hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of complex supramolecular architectures.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The synthesis of these materials relies on the use of organic linkers that connect metal nodes (in MOFs) or form strong covalent bonds (in COFs).
While there are no specific reports of this compound being used as a linker in MOFs or COFs, its derivatives present a potential avenue for the development of new frameworks. For example, the related compound This compound-3-carbaldehyde (B11880448) is commercially available and listed as a potential organic monomer for COF synthesis. bldpharm.com The aldehyde functional group can participate in the formation of imine-linked COFs, while the bromo-substituent could serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities into the framework. The nitrogen atoms within the imidazo[1,2-c]pyrimidine ring could also act as coordination sites for metal ions in the formation of MOFs.
Self-Assembly Processes and Crystal Engineering
The principles of crystal engineering can be applied to design and control the solid-state arrangement of molecules. The this compound molecule possesses several features that make it an interesting target for crystal engineering studies. The bromine atom can participate in halogen bonding, which is a reliable and directional interaction for guiding self-assembly. Furthermore, the aromatic system can engage in π-π stacking interactions, and the nitrogen atoms can act as hydrogen bond acceptors.
Studies on related imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have shown their ability to form co-crystals, revealing a specific binding mode in the ATP pocket of cyclin-dependent kinase 2. nih.gov This demonstrates the potential of the imidazo[1,2-c]pyrimidine scaffold to form predictable and stable intermolecular interactions, a key aspect of crystal engineering. The interplay of halogen bonding, hydrogen bonding, and π-π stacking in this compound could lead to the formation of novel supramolecular structures with interesting material properties.
Radiochemistry and Isotopic Labeling of this compound
The development of radiolabeled compounds for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a rapidly growing field. The imidazo[1,2-c]pyrimidine scaffold is a promising platform for the development of new radiotracers due to its presence in many biologically active molecules.
Synthesis of ¹⁸F, ¹¹C, ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I Labeled Analogs
The synthesis of isotopically labeled analogs of this compound can be envisioned through several established radiochemical methods.
¹⁸F-Labeling: While direct ¹⁸F-labeling of this compound has not been reported, the introduction of fluorine-18 (B77423) can be achieved through nucleophilic substitution on a suitable precursor. For example, a precursor with a leaving group (e.g., nitro or a trimethylammonium salt) at a position activated for nucleophilic aromatic substitution could be reacted with [¹⁸F]fluoride. Alternatively, an ¹⁸F-labeled prosthetic group could be coupled to a functionalized derivative of this compound.
¹¹C-Labeling: The synthesis of ¹¹C-labeled imidazopyrimidine derivatives has been successfully demonstrated. For instance, ¹¹C-labeled imidazolyl pyrimidine analogues have been synthesized via palladium-promoted carbonylation reactions using [¹¹C]carbon monoxide. nih.gov A similar strategy could potentially be applied to a suitable precursor of this compound to introduce a ¹¹C-carbonyl or other ¹¹C-containing functional group.
Radioiodine Labeling (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I): The presence of a bromine atom at the 8-position makes this compound an excellent candidate for radioiodination via halogen exchange reactions. This is a common and efficient method for introducing iodine radioisotopes into aromatic rings. The reaction typically involves heating the bromo-precursor with a source of radioiodide, often in the presence of a copper(I) catalyst. This would provide a straightforward route to the corresponding 8-iodoimidazo[1,2-c]pyrimidine (B13660752) labeled with various iodine isotopes for use in SPECT (¹²³I) or PET (¹²⁴I) imaging, or for radiotherapeutic applications (¹³¹I).
Below is a table summarizing the potential radiolabeling strategies for this compound.
| Isotope | Labeling Precursor/Method | Potential Application |
| ¹⁸F | Nucleophilic substitution on an activated precursor | PET Imaging |
| ¹¹C | Palladium-promoted carbonylation of a suitable precursor | PET Imaging |
| ¹²³I | Copper-catalyzed radioiodine exchange | SPECT Imaging |
| ¹²⁴I | Copper-catalyzed radioiodine exchange | PET Imaging |
| ¹²⁵I | Copper-catalyzed radioiodine exchange | In vitro assays, autoradiography |
| ¹³¹I | Copper-catalyzed radioiodine exchange | Radiotherapy |
Applications in Pre-clinical Imaging Research
While direct pre-clinical imaging studies specifically utilizing this compound are not extensively documented, the broader class of imidazo[1,2-c]pyrimidine and its isosteres are emerging as valuable scaffolds for developing novel radioligands for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique used in pre-clinical research to visualize and quantify physiological processes in living animal models. nih.gov The development of PET probes based on this scaffold is crucial for studying drug-target engagement (target occupancy) and the whole-body distribution of potential therapeutics (biodistribution). nih.govnih.gov
Target Occupancy: In drug development, confirming that a drug candidate engages its intended biological target in the brain or other tissues is essential. PET imaging with a radiolabeled version of a drug or a competing ligand allows for the in-vivo measurement of this engagement. For instance, derivatives of the related pyrimidine scaffold have been labeled with Carbon-11 ([¹¹C]) to create PET probes for the sigma-1 receptor (σ1R), a protein implicated in neurodegenerative disorders. nih.gov PET studies in mice and non-human primates with these probes demonstrated favorable brain penetration and specific binding to the target. nih.gov Similarly, isosteric pyrazolopyrimidine scaffolds have been used to develop modulators of AMPA receptors, and their target occupancy in the mouse hippocampus was successfully demonstrated. nih.gov These examples establish a clear precedent for the potential use of an this compound-derived radioligand to study the target occupancy of new therapeutics aimed at central nervous system disorders or other diseases.
Biodistribution in Animal Models: Understanding where a compound distributes in the body and how it is cleared is a critical component of pre-clinical research. nih.gov Radiopharmaceutical agents based on various heterocyclic cores are routinely used for biodistribution studies. For example, Technetium-99m (⁹⁹ᵐTc) labeled agents are widely used to study myocardial perfusion, renal function, and cerebral perfusion in mice. nih.gov The data gathered from such studies, which includes uptake in various organs and clearance kinetics, is vital for assessing the safety and efficacy profile of a new drug candidate. An appropriately radiolabeled derivative of this compound could be used to perform similar whole-body SPECT or PET imaging studies, providing critical data on its pharmacokinetic profile.
| Scaffold/Derivative | Imaging Application | Key Findings in Animal Models | Reference |
| ¹¹C-labeled pyrimidine derivative | Sigma-1 Receptor PET Imaging | Good brain uptake and binding specificity in mice; favorable brain penetration and slow clearance in non-human primates. nih.gov | nih.gov |
| Pyrazolo[1,5-c]pyrimidine | AMPA Receptor Target Occupancy | Exhibited time- and dose-dependent receptor occupancy in the mouse hippocampus following oral administration. nih.gov | nih.gov |
| Hexamethyl-propyleneamine oxime (HMPAO)-⁹⁹ᵐTc | Cerebral Perfusion SPECT | Accumulates in the brain proportionally to blood flow, enabling visualization of cerebral perfusion. nih.gov | nih.gov |
| Sestamibi-⁹⁹ᵐTc | Myocardial Perfusion SPECT | Accumulates in myocytes proportional to blood flow; shows rapid blood clearance and hepatobiliary/renal excretion. nih.gov | nih.gov |
Combinatorial Chemistry and Library Synthesis Using this compound as a Scaffold
The this compound molecule is an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. rsc.org The presence of the bromine atom at a specific position on the heterocyclic core provides a reactive handle for a wide array of cross-coupling reactions, allowing for the systematic introduction of diverse chemical functionalities. nih.gov This approach is fundamental to modern drug discovery, enabling the rapid generation of many structurally related molecules to screen for biological activity. mdpi.com
The imidazo[1,2-a]pyrimidine scaffold, a close isomer, is recognized as a "small-molecule concept" that offers a distinct advantage in synthesizing new biologically active molecules. nih.gov Synthetic chemists have focused on various methods to build upon this core, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. rsc.org The functionalization of this scaffold is key to developing new drugs. rsc.org
The bromo-substituent on the pyrimidine ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular complexity. For example, a Suzuki coupling reaction could be used to introduce a variety of aryl or heteroaryl groups at the 8-position, while a Buchwald-Hartwig reaction could install diverse amine functionalities. This versatility allows for the creation of large, focused libraries of compounds, where each member has a unique substituent at the 8-position, facilitating the exploration of structure-activity relationships (SAR).
| Reaction Type | Description | Relevance to this compound | Reference |
| Suzuki Coupling | Palladium-catalyzed reaction of an organoboron compound with a halide. | Allows for the introduction of diverse aryl and heteroaryl groups at the 8-position by forming a new C-C bond. | nih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed reaction forming a carbon-nitrogen bond between a halide and an amine. | Enables the installation of a wide range of primary or secondary amines at the 8-position. | nih.gov |
| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product. | Efficiently generates complex imidazo[1,2-a]pyrimidine derivatives in a single synthetic operation. mdpi.comrsc.org | mdpi.comrsc.org |
| Nitrosation/Reduction | A two-step process to introduce an amino group onto the heterocyclic core. | A method used to create an amino-substituted imidazo[1,2-a]pyrimidine, which can then be further functionalized. nih.gov | nih.gov |
Applications in Agrochemical Research
The imidazo[1,2-c]pyrimidine scaffold and its derivatives are being investigated for their potential use in agrochemical research, particularly as antifungal agents. nih.gov Fungal pathogens pose a significant threat to global food security, and the emergence of resistance to existing fungicides necessitates the discovery of new compounds with novel mechanisms of action. nih.gov
Derivatives of the closely related imidazo[1,2-a]pyrimidine scaffold have demonstrated a range of biological activities, including notable antifungal properties. nih.govresearchgate.net For example, studies have explored their efficacy against pathogenic fungi like Candida albicans. nih.gov Although these specific compounds have not yet achieved the desired pharmacological properties for clinical use, the research highlights the potential of the core structure. nih.gov The design and synthesis of new derivatives, such as those that could be generated from this compound, is an urgent task to develop improved antifungal agents. nih.gov
By using the 8-bromo position as a point for chemical diversification, researchers can synthesize libraries of novel compounds to screen for potent and selective activity against a wide range of plant-pathogenic fungi. This approach could lead to the development of new agrochemicals for crop protection. Beyond antifungal activity, the broad biological profile of this class of compounds suggests potential for other agrochemical applications, such as modulators of plant growth or mechanisms for controlling other pests. ontosight.aiontosight.ai
| Compound Class | Target Application | Research Findings/Potential | Reference |
| Imidazo[1,2-a]pyrimidine derivatives | Antifungal Agents | Show activity against Candida albicans; considered a promising scaffold for developing new antifungal therapies. nih.gov | nih.gov |
| Imidazo(1,2-c)pyrimidine nucleosides | Antimicrobial Agents | Synthesized and evaluated for antimicrobial activity, though the specific analogues tested were not significantly active. nih.gov | nih.gov |
| General Imidazo-fused heterocycles | Broad-Spectrum Biocides | Exhibit a wide range of biological activities including antimicrobial and antifungal properties, making them attractive for agrochemical screening. nih.govresearchgate.net | nih.govresearchgate.net |
Challenges and Future Research Directions in the Chemistry and Applications of 8 Bromoimidazo 1,2 C Pyrimidine
Development of More Efficient and Sustainable Synthetic Routes
Future research should focus on the development of novel synthetic strategies that are both efficient and environmentally benign. This includes the exploration of one-pot multicomponent reactions, which can increase complexity in a single step and reduce waste. rsc.org The application of flow chemistry presents another promising avenue, potentially offering better control over reaction parameters, improved safety, and easier scalability. Furthermore, the use of heterogeneous catalysts could simplify product purification and allow for catalyst recycling, contributing to more sustainable processes. elsevierpure.com A key challenge will be the regioselective introduction of the bromine atom at the 8-position, which requires careful control of reaction conditions.
Table 1: Potential Sustainable Synthetic Approaches for 8-Bromoimidazo[1,2-c]pyrimidine
| Synthetic Approach | Potential Advantages | Key Challenges |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. researchgate.netrsc.orgnih.govnih.govasianpubs.org | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, ease of scalability, potential for automation. | Initial setup costs, potential for clogging with solid byproducts. |
| Multicomponent Reactions | Increased molecular complexity in a single step, atom economy, reduced waste. rsc.org | Optimization of reaction conditions for multiple components, control of regioselectivity. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, improved product purity. elsevierpure.com | Catalyst deactivation, lower activity compared to homogeneous catalysts. |
| Green Solvents | Reduced environmental impact, improved safety. mdpi.com | Solubility of starting materials, compatibility with reaction conditions. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The bromine atom at the 8-position of this compound is a key functional group that enables a wide range of chemical transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govorganic-chemistry.orgyoutube.com These reactions can be used to introduce a variety of substituents at the 8-position, allowing for the systematic exploration of structure-activity relationships.
Beyond conventional cross-coupling, future research should explore more unconventional transformations. This could include C-H activation reactions at other positions of the imidazo[1,2-c]pyrimidine (B1242154) core, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials. rsc.org The investigation of cycloaddition reactions could lead to the synthesis of novel, highly complex polycyclic systems with unique three-dimensional structures. Furthermore, the reactivity of the pyrimidine (B1678525) ring itself towards nucleophilic or electrophilic attack warrants deeper investigation.
Advancing Computational Predictions for Structure-Property Relationships and Reactivity
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of novel compounds. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. researchgate.net These calculations can provide insights into the molecule's reactivity, stability, and potential interaction with biological targets. Molecular electrostatic potential (MEP) maps can help identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Future efforts should focus on developing robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models, built upon experimental data, can be used to predict the biological activity and physicochemical properties of new, unsynthesized derivatives. This predictive power can help prioritize synthetic targets and reduce the time and cost associated with drug discovery and materials development.
Deeper Elucidation of Molecular Mechanisms in Biological Systems and Off-Target Effects
While the broader class of imidazopyrimidines has shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, the specific molecular mechanisms of action of this compound derivatives are largely unknown. nih.govnih.govekb.egnih.govontosight.ai Future research must focus on identifying the specific molecular targets of these compounds. This can be achieved through a combination of techniques, including biochemical assays, proteomic profiling, and molecular docking studies. nih.govmdpi.comresearchgate.netremedypublications.com
A critical aspect of this research will be the investigation of potential off-target effects. Identifying unintended biological interactions is crucial for assessing the safety and potential liabilities of any new therapeutic agent. A thorough understanding of the on-target and off-target pharmacology will be essential for the rational design of more selective and potent drug candidates.
Expanding the Scope of Material Science Applications through Rational Design
The fused aromatic system of the imidazo[1,2-c]pyrimidine core suggests potential applications in material science. scilit.comijrpr.com Some imidazo[1,2-a]pyrimidine (B1208166) derivatives have been shown to exhibit interesting photophysical properties, including fluorescence. ijrpr.comnih.gov The introduction of a heavy bromine atom in this compound could influence these properties, potentially leading to materials with applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes. researchgate.netscilit.com
Rational design, guided by computational predictions, will be key to developing materials with desired properties. By systematically modifying the substituents on the imidazo[1,2-c]pyrimidine scaffold, it may be possible to tune the emission wavelength, quantum yield, and other photophysical parameters. The synthesis and characterization of polymers incorporating the this compound moiety is another unexplored area that could lead to novel functional materials.
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. These technologies can be used to analyze large datasets, identify patterns, and make predictions about the properties of molecules. In the context of this compound, AI and ML could be used to:
Accelerate virtual screening: Screen large virtual libraries of this compound derivatives to identify compounds with a high probability of being active against a specific biological target.
Optimize synthetic routes: Predict the optimal reaction conditions for the synthesis of complex derivatives, leading to higher yields and reduced waste.
De novo design: Generate novel molecular structures based on the this compound scaffold with desired properties.
The integration of AI and ML with experimental research holds the promise of significantly accelerating the discovery and development of new drugs and materials based on this versatile heterocyclic system.
Overcoming Synthetic and Characterization Hurdles for Highly Complex Derivatives
As the exploration of this compound chemistry progresses, the synthesis of increasingly complex derivatives will present new challenges. rsc.orgresearchgate.net The introduction of multiple substituents can lead to issues with regioselectivity and the need for sophisticated purification techniques. The characterization of these complex molecules will require a combination of advanced analytical methods, including 2D NMR spectroscopy and single-crystal X-ray diffraction, to unambiguously determine their structures.
A significant hurdle will be the development of scalable synthetic routes that can produce sufficient quantities of material for advanced biological and materials testing. Overcoming these synthetic and characterization challenges will be crucial for translating the initial promise of this compound into tangible applications.
Exploration of Poly-functionalized this compound Derivatives for Multivalent Applications
The development of therapeutic agents capable of interacting with multiple biological targets simultaneously, known as multivalent applications, represents a significant frontier in medicinal chemistry. The this compound scaffold offers a versatile platform for the design of such poly-functionalized derivatives. The strategic placement of a bromine atom at the 8-position provides a reactive handle for introducing a diverse array of chemical moieties, thereby enabling the creation of molecules with tailored multivalent properties.
The concept of multivalency in drug design aims to enhance therapeutic efficacy, improve selectivity, and reduce the likelihood of drug resistance by concurrently modulating multiple pathways or targets involved in a disease state. Poly-functionalized this compound derivatives hold the potential to achieve this through several theoretical approaches. For instance, different functional groups can be introduced to interact with distinct binding sites on a single protein or to engage with multiple proteins within a signaling cascade.
Research into the broader class of imidazopyrimidines has laid the groundwork for exploring these possibilities. For example, the synthesis of unsymmetrical imidazopyrimidine-based ligands capable of coordinating two different metal ions demonstrates the scaffold's capacity to create bimetallic complexes. researchgate.netnih.govchemrxiv.orgchemrxiv.org This principle of accommodating multiple interacting entities can be extended to the design of poly-functionalized derivatives targeting biological macromolecules.
The exploration of poly-functionalized this compound derivatives for multivalent applications is an area ripe with challenges and opportunities. Key research directions include the development of synthetic methodologies to introduce diverse functional groups at various positions on the imidazo[1,2-c]pyrimidine core, in addition to the 8-position. This would allow for the precise spatial arrangement of pharmacophoric elements to optimize interactions with multiple targets.
While specific examples of poly-functionalized this compound derivatives for multivalent applications are not yet extensively documented in the literature, the foundational chemistry of the imidazopyrimidine scaffold suggests a promising future for this line of inquiry. The ability to functionalize the core structure at multiple sites opens the door to creating novel therapeutics for complex diseases where targeting a single pathway may be insufficient. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 8-bromoimidazo[1,2-c]pyrimidine?
- Methodological Answer : The compound can be synthesized via cyclization reactions using chloroacetyl chloride as a key reagent, followed by bromination at the 8-position. For example, 2-thioxocytosine can be cyclized to form the imidazo[1,2-c]pyrimidine core, and subsequent bromination with bromine in acetic acid under inert conditions introduces the bromo substituent . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to achieving high yields and purity.
Q. How can researchers confirm the regioselectivity of bromination in imidazo[1,2-c]pyrimidine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemical ambiguities. For instance, SC-XRD studies on pyrrolo[1,2-c]pyrimidine analogs revealed preferential bromination at the C7 position due to electronic delocalization, with DFT calculations corroborating nucleophilic reactivity trends . NMR spectroscopy (¹H/¹³C) alone may not conclusively distinguish between positional isomers, necessitating crystallographic validation.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.
- Multinuclear NMR (¹H, ¹³C, and ¹⁵N if applicable) to map substituent positions and verify bromine incorporation.
- UV-Vis and Fluorescence Spectroscopy to assess photophysical properties, particularly if the compound is used as a fluorophore .
Advanced Research Questions
Q. How does electronic modulation of the imidazo[1,2-c]pyrimidine core influence its biological activity?
- Methodological Answer : Introducing electron-withdrawing (e.g., bromo) or donating groups alters the compound’s electronic profile, impacting interactions with biological targets. For example, halogenation at the 8-position enhances binding affinity to kinases (e.g., FAK inhibitors) by stabilizing π-π stacking interactions. Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., 5,7-dichloro derivatives) can identify pharmacophoric requirements .
Q. What strategies mitigate challenges in functionalizing the imidazo[1,2-c]pyrimidine scaffold?
- Methodological Answer :
- Halogen Dance Phenomena : In flow synthesis, bromine substituents can migrate under certain conditions (e.g., SEAr reactions), requiring precise control of reaction kinetics and temperature .
- Chiral Resolution : For enantioselective synthesis, chiral auxiliaries (e.g., (R)- or (S)-BINOL) enable separation of enantiomers, as demonstrated in pyrido[1,2-c]pyrimidine derivatives with CNS activity .
Q. How can researchers evaluate the metabolic stability of this compound derivatives in drug discovery?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) to measure intrinsic clearance.
- LC-MS/MS Analysis : Quantify metabolite formation (e.g., debromination or hydroxylation products) .
- CYP450 Inhibition Studies : Assess potential drug-drug interactions via fluorometric or luminescent assays.
Q. What role does halogen bonding play in the crystal packing of this compound?
- Methodological Answer : Bromine’s polarizability facilitates halogen bonding with electron-rich atoms (e.g., N, O) in adjacent molecules. Hirshfeld surface analysis and DFT studies can quantify these interactions, which influence solubility and crystallinity. For example, bromo-substituted imidazopyrimidines exhibit tighter packing compared to chloro analogs, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
